Quinoline-6-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-6-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUQFBYKHVFHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311850 | |
| Record name | Quinoline-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65433-95-6 | |
| Record name | 6-Quinolinesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-6-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Quinoline-6-sulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-6-sulfonic acid is an aromatic organic compound belonging to the quinoline family, characterized by a sulfonic acid group attached to the sixth position of the quinoline ring. This modification imparts specific chemical and physical properties that make it a compound of interest in various chemical and pharmaceutical research areas. Its structural features suggest potential applications as a building block in the synthesis of more complex molecules, including novel drug candidates and functional materials. This technical guide provides a detailed overview of the chemical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential role in biological signaling pathways.
Chemical and Physical Properties
This compound is a solid at room temperature with a predicted high melting point. The presence of the sulfonic acid group significantly influences its solubility, making it more soluble in aqueous solutions compared to the parent quinoline molecule. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃S | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| CAS Number | 65433-95-6 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | >300 °C (decomposes) | |
| Density | 1.62 g/cm³ (predicted) | |
| pKa | -0.88 ± 0.40 (predicted) | |
| LogP | 0.2 (predicted) | [1] |
| Solubility | Soluble in water | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC2=C(C=C(C=C2)S(=O)(=O)O)N=C1 | [1] |
| InChI | InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13) | [1] |
Experimental Protocols
Synthesis of this compound
The primary method for the synthesis of this compound is the direct sulfonation of quinoline. The position of the sulfonic acid group on the quinoline ring is highly dependent on the reaction temperature. To favor the formation of the 6-sulfonic acid isomer, the reaction should be carried out at a high temperature.[2][3]
Materials:
-
Quinoline
-
Fuming sulfuric acid (oleum, 20-30% SO₃)
-
Ice
-
Distilled water
-
Sodium hydroxide (for neutralization, if necessary)
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, carefully add quinoline to fuming sulfuric acid with constant stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Heat the reaction mixture to 300 °C and maintain this temperature for several hours.[2][3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the this compound.
-
Filter the precipitate and wash it with cold distilled water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from water or a suitable organic solvent.[4][5]
References
An In-Depth Technical Guide to Quinoline-6-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-6-sulfonic acid, identified by the CAS number 65433-95-6 , is a key heterocyclic aromatic organic compound. As a derivative of quinoline, it serves as a versatile building block in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmacologically active compounds, including those with anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a sulfonic acid group at the 6-position enhances the molecule's reactivity and polarity, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics such as kinase inhibitors.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols.
Chemical Structure
The structure of this compound consists of a quinoline ring system with a sulfonic acid group (-SO₃H) attached to the carbon at the 6th position.
Canonical SMILES: O=S(=O)(O)C1=CC=C2N=CC=CC2=C1
InChI Key: PLUQFBYKHVFHMZ-UHFFFAOYSA-N
Physicochemical and Identification Data
The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 65433-95-6 |
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | 6-Quinolinesulfonic acid, Quinoline-6-sulphonic acid |
| Appearance | Solid (form may vary) |
| Purity | Typically available in purities of 95+% |
Synthesis and Manufacturing Process
The primary route for the synthesis of quinoline sulfonic acids is through the electrophilic sulfonation of quinoline. This reaction is typically carried out under vigorous conditions using a strong sulfonating agent, such as fuming sulfuric acid (oleum).[6] It is important to note that the direct sulfonation of quinoline often results in a mixture of isomers, with the 5-sulfonic acid and 8-sulfonic acid derivatives being common products.[6] The formation of this compound is also possible, but its isolation may require specific reaction conditions or advanced separation techniques.
Experimental Protocol: General Sulfonation of Quinoline
The following is a general protocol for the sulfonation of quinoline. Researchers should be aware that this procedure will likely yield a mixture of isomers, and subsequent purification will be necessary to isolate this compound.
Materials:
-
Quinoline
-
Fuming sulfuric acid (oleum)
-
Water
-
Sodium hydroxide (for neutralization)
-
Appropriate glassware and safety equipment
Procedure:
-
In a flask equipped with a reflux condenser and stirrer, cautiously add quinoline to fuming sulfuric acid. The reaction is exothermic and should be controlled.
-
Heat the mixture to a high temperature (e.g., 220°C) and maintain for several hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into cold water or onto ice with vigorous stirring.
-
The product may precipitate upon dilution. Neutralize the solution with a base like sodium hydroxide to facilitate precipitation if necessary.
-
Filter the crude product and wash with cold water.
-
The resulting solid is a mixture of quinoline sulfonic acid isomers.
Isomer Separation
Due to the formation of multiple positional isomers during sulfonation, separation is a critical step. Advanced chromatographic techniques such as pH-zone-refining counter-current chromatography have been shown to be effective in separating polysulfonated quinoline derivatives.[7] This method allows for the isolation of specific isomers with high purity.[7]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various functional molecules. The sulfonic acid group can be readily converted into other functional groups, such as sulfonyl chlorides and sulfonamides, which are key components in many pharmaceutical compounds.[6]
-
Kinase Inhibitors: Quinoline-based molecules are prominent as kinase inhibitors in cancer therapy.[4][5][8] The quinoline scaffold can effectively bind to the ATP-binding site of kinases, and derivatives of this compound can be synthesized to target specific kinases involved in cancer signaling pathways.[5][8]
-
Anticancer Agents: Quinoline sulfonamides have been investigated as inhibitors of carbonic anhydrase IX, an enzyme associated with hypoxic tumors.[9]
-
Antimicrobial and Anti-inflammatory Agents: The quinoline nucleus is a core component of many antimicrobial and anti-inflammatory drugs.[2] this compound serves as a starting material for the synthesis of novel derivatives with potential therapeutic effects in these areas.
-
Materials Science: The rigid and planar structure of the quinoline ring makes its derivatives suitable for applications in materials science, such as in the development of dyes and fluorescent probes.[10]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)
The following table summarizes the precautionary statements for handling this compound.
| Category | P-Statement | Precaution |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash face, hands, and any exposed skin thoroughly after handling. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P405 | Store locked up. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Conclusion
This compound is a significant chemical intermediate with broad applications, particularly in the field of drug discovery. Its synthesis via the sulfonation of quinoline presents challenges in isomer separation, which can be overcome with modern chromatographic techniques. The ability to derivatize the sulfonic acid group into sulfonamides and other functionalities makes it a valuable precursor for the development of novel therapeutics targeting a range of diseases. Proper safety and handling procedures are essential when working with this corrosive and irritant compound. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. jetir.org [jetir.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data of Quinoline-6-sulfonic Acid
This guide provides a comprehensive overview of the spectroscopic data for this compound, a significant heterocyclic compound. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the analysis of the parent molecule, quinoline, and the known spectroscopic effects of sulfonic acid functional groups. Detailed experimental protocols for acquiring such data are also provided.
Molecular Structure
This compound consists of a quinoline bicyclic heteroaromatic system substituted with a sulfonic acid group at the 6-position.
Caption: Molecular Structure of this compound.
Spectroscopic Data
The following sections detail the mass spectrometry, predicted NMR, and predicted IR data for this compound.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.
| Parameter | Value | Source |
| Molecular Formula | C₉H₇NO₃S | PubChem[1] |
| Molecular Weight | 209.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 209.01466426 Da | PubChem[1] |
| Major Fragment m/z | 128, 116, 111 | PubChem[1] |
Fragmentation Pattern Analysis: Under electrospray ionization (ESI), this compound is expected to be readily observed in negative ion mode as the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.[2][3] Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragmentation patterns, including the loss of SO₃ (80 Da) or HSO₃ (81 Da).[4][5] The fragment at m/z 128 likely corresponds to the quinoline radical cation after the loss of the sulfonic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 | ~8.9 | dd | Downfield shift due to proximity to nitrogen. |
| H-3 | ~7.6 | dd | |
| H-4 | ~8.2 | d | |
| H-5 | ~8.0 | d | Significant downfield shift due to the electron-withdrawing sulfonic acid group at the para position. |
| H-7 | ~7.8 | d | Downfield shift due to the electron-withdrawing sulfonic acid group at the ortho position. |
| H-8 | ~8.1 | d | |
| SO₃H | 10-12 | br s | Broad singlet, exchangeable proton. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~150 | |
| C-3 | ~122 | |
| C-4 | ~136 | |
| C-4a | ~128 | |
| C-5 | ~125 | |
| C-6 | ~145 | Deshielded due to direct attachment of the sulfonic acid group. |
| C-7 | ~124 | |
| C-8 | ~130 | |
| C-8a | ~148 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.[8][9]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| ~3000 | O-H stretch | Sulfonic Acid (often broad) |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings |
| 1250-1120 | S=O stretch (asymmetric) | Sulfonic Acid |
| 1080-1010 | S=O stretch (symmetric) | Sulfonic Acid |
| 900-680 | C-H bend (out-of-plane) | Aromatic |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[6]
References
- 1. This compound | C9H7NO3S | CID 316975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. amherst.edu [amherst.edu]
- 9. webassign.net [webassign.net]
Navigating the Solubility Landscape of Quinoline-6-Sulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-6-sulfonic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring both a quinoline ring system and a sulfonic acid group, imparts a unique combination of properties that influence its reactivity, potential as a synthetic intermediate, and, critically, its solubility.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various applications.
This technical guide provides an in-depth exploration of the factors governing the solubility of this compound in organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this guide focuses on the underlying chemical principles, predictive insights, and detailed experimental protocols for determining solubility.
Physicochemical Properties and Predicted Solubility Behavior
This compound (C₉H₇NO₃S) is a molecule that possesses both a basic nitrogen atom in the quinoline ring and a strongly acidic sulfonic acid group.[2] This dual functionality suggests that the compound can exist as a zwitterion, with a protonated quinoline nitrogen and a deprotonated sulfonate group. This zwitterionic character significantly influences its solubility profile.
The general principle of "like dissolves like" governs solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3] The polarity of an organic molecule is a balance of its polar and non-polar regions.
Predicted Solubility:
Based on its structure, the solubility of this compound in organic solvents can be predicted as follows:
-
Low Solubility in Non-Polar Solvents: Due to its highly polar sulfonic acid group and potential zwitterionic nature, this compound is expected to have very low solubility in non-polar solvents such as hexane, toluene, and diethyl ether. The large, non-polar hydrocarbon portion of these solvents cannot effectively solvate the charged or highly polar parts of the this compound molecule.[3]
-
Moderate to Good Solubility in Polar Aprotic Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are anticipated to be effective solvents. These solvents have large dipole moments and can solvate both the quinoline ring and the sulfonate group. DMSO, in particular, is an excellent solvent for a wide array of organic and inorganic compounds.
-
Variable Solubility in Polar Protic Solvents: Polar protic solvents like methanol and ethanol may exhibit some solvating power due to their ability to form hydrogen bonds.[3] However, the solubility might be limited by the energy required to break the strong intermolecular forces within the solid crystal lattice of this compound.[4]
The following table provides a qualitative prediction of the solubility of this compound in various organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Very Low | The non-polar nature of the solvent cannot overcome the strong intermolecular forces of the polar/zwitterionic solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | The high polarity and dipole moments of these solvents can effectively solvate the polar and charged regions of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Hydrogen bonding capabilities can aid in solvation, but may be insufficient to fully dissolve the compound depending on lattice energy. |
| Halogenated | Dichloromethane, Chloroform | Low | While having some polarity, their ability to solvate highly polar or charged functional groups is limited. |
Experimental Protocol for Solubility Determination
The following is a generalized and detailed protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the chosen organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification of Dissolved Solute:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Develop a suitable chromatographic method to separate the compound of interest.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the filtered supernatant at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the dissolved compound in the supernatant.
-
-
-
Calculation of Solubility:
-
The solubility is the concentration of the compound determined in the saturated solution at the specified temperature. It is typically expressed in units of mg/mL or mol/L.
-
Logical Workflow for Solvent Selection
The selection of an appropriate organic solvent for a compound with the characteristics of this compound requires a logical approach based on its chemical structure and the desired application. The following diagram illustrates a decision-making workflow for this process.
Caption: A workflow for selecting an appropriate organic solvent for this compound.
Conclusion
References
An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline Sulfonic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of quinoline sulfonic acid isomers. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a sulfonic acid group significantly influences the molecule's polarity, solubility, and potential for interaction with biological targets. Understanding the distinct characteristics of each positional isomer is crucial for rational drug design, process development, and analytical method validation.
Physical Properties of Quinoline Sulfonic Acid Isomers
The position of the sulfonic acid group on the quinoline ring system dramatically alters the physical properties of the isomers. While comprehensive data for all seven isomers is not uniformly available in the literature, this section compiles known quantitative data to facilitate comparison.
Tabulated Physical Data
| Property | Quinoline-5-Sulfonic Acid | Quinoline-6-Sulfonic Acid | Quinoline-8-Sulfonic Acid |
| Molecular Formula | C₉H₇NO₃S[2] | C₉H₇NO₃S[3] | C₉H₇NO₃S[4][5] |
| Molar Mass | 209.22 g/mol [2] | 209.22 g/mol [3] | 209.22 g/mol [4][5] |
| Appearance | Data not available | Data not available | Off-white to pale yellow crystalline powder[6] |
| Melting Point | Data not available | 258 °C (decomposes)[3] | >300 °C[4][5] |
| Density | Data not available | 1.499 g/cm³ (Predicted)[3] | 1.62 g/cm³[4] |
| Solubility | Data not available | Data not available | Soluble in water and alkaline solutions; slightly soluble in water[4][5][6] |
| pKa | Data not available | Data not available | -1.83 (Predicted for sulfonic acid group)[5] |
Chemical Properties and Reactivity
The chemical behavior of quinoline sulfonic acid isomers is governed by the interplay between the basic nitrogen atom in the pyridine ring and the acidic sulfonic acid group, as well as the aromatic nature of the fused ring system.
-
Acidity and Basicity : The sulfonic acid group is strongly acidic. The quinoline nitrogen atom is weakly basic, with a pKa of its conjugate acid around 4.9.[8][9] This dual functionality means the molecule exists as a zwitterion over a wide pH range.
-
Electrophilic Substitution : The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under vigorous conditions, substitution occurs, primarily at the C-5 and C-8 positions of the benzene ring.[10] The presence of a sulfonic acid group, also an electron-withdrawing and meta-directing group, further deactivates the ring, making additional substitutions challenging.
-
Nucleophilic Substitution : Nucleophilic substitution reactions are favored on the electron-deficient pyridine ring, typically at the C-2 or C-4 positions.[10][11]
-
Thermal Isomerization : Under high temperatures, thermodynamic stability influences isomer distribution. For instance, heating quinoline-8-sulfonic acid to 300°C can cause it to convert to the more thermodynamically stable this compound.[11]
-
Derivative Formation : The sulfonic acid group can be readily converted into sulfonyl chlorides, sulfonamides, and sulfonate esters. This reactivity is fundamental to the synthesis of many biologically active quinoline derivatives. For example, 8-hydroxyquinoline-5-sulfonyl chloride is a key intermediate for creating novel sulfonamide compounds with potential anticancer and antibacterial activities.[12][13]
Experimental Protocols
Detailed and reproducible methodologies are essential for the synthesis and analysis of quinoline sulfonic acid isomers.
Synthesis of Quinoline Sulfonic Acids via Sulfonation
The direct sulfonation of quinoline is a primary method for preparing its sulfonic acid derivatives. The distribution of isomers is highly dependent on the reaction conditions.
Protocol: General Sulfonation of Quinoline [10][14]
-
Reagents and Setup :
-
Quinoline
-
Fuming sulfuric acid (oleum)
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser.
-
-
Procedure :
-
In a suitable reaction vessel, carefully add quinoline to fuming sulfuric acid with constant stirring and cooling to manage the initial exothermic reaction.
-
Heat the reaction mixture to the desired temperature. Reaction conditions determine the primary products:
-
Maintain the temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water to remove excess acid, and dry.
-
-
Purification :
-
The resulting isomers can be separated by fractional crystallization or chromatography.[15]
-
Synthesis of Quinoline-5-Sulfonamides
This protocol outlines the synthesis of sulfonamide derivatives, starting from a hydroxylated quinoline, which demonstrates the utility of quinoline sulfonic acids as intermediates.
Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonamides [13][16]
-
Step 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride
-
React 8-hydroxyquinoline (8-HQ) with chlorosulfonic acid at room temperature. The reaction yields 8-hydroxyquinoline-5-sulfonyl chloride.
-
-
Step 2: Synthesis of Sulfonamides
-
Dissolve the 8-hydroxyquinoline-5-sulfonyl chloride intermediate in anhydrous acetonitrile.
-
Add an appropriate amine (e.g., propargylamine) to the solution. The reaction is typically carried out at room temperature.
-
The crude sulfonamide product is then purified using standard laboratory techniques such as recrystallization or column chromatography.
-
The structure of the final compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and HR-MS.[12][16]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of quinoline compounds.
Protocol: General HPLC-UV Analysis of Quinoline Derivatives [17]
-
Sample Preparation :
-
Accurately weigh a precise amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mobile phase mixture).
-
If analyzing from a complex matrix (e.g., textile, plasma), perform an appropriate extraction (e.g., ultrasonic extraction).[17]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions :
-
Instrument : High-Performance Liquid Chromatograph with a UV detector.
-
Column : A C18 reversed-phase column is commonly used (e.g., Dikma Diamonsil C18, 5 µm, 4.6 mm × 250 mm).[17]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
Detection Wavelength : Set based on the UV absorbance maximum of the analyte (e.g., 225 nm for quinoline).[17]
-
-
Quantification :
-
Prepare a series of standard solutions of the quinoline sulfonic acid isomer of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Visualizations: Workflows and Biological Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to the study of quinoline sulfonic acids.
References
- 1. Different biological activities of quinoline [wisdomlib.org]
- 2. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 3. 65433-95-6 CAS MSDS (6-Quinolinesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 9. mVOC 4.0 [bioinformatics.charite.de]
- 10. uop.edu.pk [uop.edu.pk]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to Quinoline-6-sulfonic Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide array of pharmacological activities.[1][2] This technical guide focuses on quinoline-6-sulfonic acid and its derivatives, particularly sulfonamides, which have emerged as promising candidates in the development of novel therapeutic agents. These compounds have demonstrated significant potential in targeting a variety of biological pathways implicated in cancer, bacterial infections, and inflammation.[3][4][5] This document provides a comprehensive overview of their chemical properties, synthesis, biological activities, and the signaling pathways they modulate, presented in a format tailored for researchers and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound is a stable solid at room temperature. Its chemical structure, featuring a sulfonic acid group on the quinoline core, imparts distinct physicochemical properties that are crucial for its reactivity and potential as a synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 65433-95-6 | [6][7][8][9] |
| Molecular Formula | C₉H₇NO₃S | [7][8][9] |
| Molecular Weight | 209.22 g/mol | [6][7][9] |
| IUPAC Name | This compound | [6][8][9] |
| Synonyms | 6-Quinolinesulphonic acid | [8] |
| LogP | -1.21 | [6] |
| Purity | Typically >95% | [6] |
Synthesis and Derivatization
The synthesis of this compound and its conversion to key derivatives like quinoline-6-sulfonyl chloride are pivotal steps in the development of novel therapeutic agents.
Experimental Protocol: Synthesis of this compound
The sulfonation of quinoline is a well-established electrophilic substitution reaction. While specific literature for the 6-isomer is sparse, a general procedure can be adapted.
Principle: Quinoline is treated with fuming sulfuric acid (oleum) at elevated temperatures. The position of sulfonation is temperature-dependent.
Materials:
-
Quinoline
-
Fuming sulfuric acid (20% SO₃)
-
Sodium hydroxide (for neutralization)
-
Ice
Procedure:
-
Carefully add quinoline to a flask containing fuming sulfuric acid, while cooling the flask in an ice bath to control the initial exothermic reaction.
-
Once the initial reaction subsides, heat the mixture to approximately 220°C. The reaction is typically maintained at this temperature for several hours to favor the formation of the thermodynamically more stable isomers, which include the 6- and 8-sulfonic acids.[10][11]
-
After cooling, the reaction mixture is cautiously poured onto crushed ice.
-
The acidic solution is then neutralized with a concentrated solution of sodium hydroxide.
-
The resulting precipitate of quinoline sulfonic acids is collected by filtration and washed with cold water.
-
Separation of the 6- and 8-isomers can be achieved by fractional crystallization or chromatography.
Experimental Protocol: Synthesis of Quinoline-6-sulfonyl Chloride
The conversion of the sulfonic acid to the more reactive sulfonyl chloride is a critical step for the synthesis of sulfonamide derivatives.
Principle: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
Procedure:
-
Suspend this compound in an anhydrous solvent in a flask equipped with a reflux condenser and a gas trap to handle the acidic byproducts (HCl and SO₂).
-
Slowly add an excess of thionyl chloride or phosphorus pentachloride to the suspension.
-
Gently reflux the mixture until the reaction is complete, which can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure.
-
The resulting crude quinoline-6-sulfonyl chloride can be purified by recrystallization from an appropriate solvent.
Experimental Protocol: General Synthesis of Quinoline-6-sulfonamide Derivatives
The sulfonyl chloride is a versatile intermediate for the synthesis of a wide range of sulfonamides.
Principle: Quinoline-6-sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Quinoline-6-sulfonyl chloride
-
Desired primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine and the base in an anhydrous solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of quinoline-6-sulfonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the salt byproduct and any excess amine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude sulfonamide product can be purified by column chromatography or recrystallization.
Biological Activities and Quantitative Data
Derivatives of this compound have shown promising activity against a range of biological targets, including enzymes implicated in cancer and bacterial pathogens.
Anticancer Activity: Carbonic Anhydrase Inhibition
Several quinoline-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[4][9]
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| QBS 13b | hCA IX | 5.5 | [9] |
| QBS 11c | hCA IX | 8.4 | [9] |
| QBS 13c | hCA IX | 18.6 | [9] |
| QBS 16 | hCA IX | 21.7 | [9] |
| QBS 13a | hCA IX | 25.8 | [9] |
| QBS 9d | hCA IX | 25.9 | [9] |
| QBS 13c | hCA XII | 8.7 | [9] |
| QBS 13a | hCA XII | 9.8 | [9] |
| QBS 13b | hCA XII | 13.2 | [9] |
| 5h | hCA I | 61.9 | [12] |
| 5h | hCA II | 9.8 | [12] |
| AAZ (Acetazolamide) | hCA IX | 25 | [9] |
Anticancer Activity: Cytotoxicity
Quinoline-sulfonamide hybrids have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 9j | MOLT-4 | 5.57 | [8] |
| 9e | RAMOS | 5.47 | [8] |
| 9e | Jurkat | 7.43 | [8] |
| 9p | CCRF-CEM | 13.19 | [8] |
| QBS 11c | MCF-7 | 0.43 | [4] |
| QBS 11c | MDA-MB-231 | 1.03 | [4] |
| QBS 13b | MDA-MB-231 | 2.24 | [4] |
| QBS 13b | MCF-7 | 3.69 | [4] |
| Doxorubicin | MDA-MB-231 | 1.67 | [4] |
| Doxorubicin | MCF-7 | 3.04 | [4] |
Antibacterial Activity
Quinoline-sulfonamide hybrids have shown potential as antibacterial agents, targeting essential bacterial enzymes like DNA gyrase.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| QS-3 | P. aeruginosa | 64 | [10] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in disease progression.
Carbonic Anhydrase IX (CA IX) in Cancer
CA IX is a transmembrane enzyme that is highly expressed in many solid tumors and is associated with poor prognosis.[6][8] It plays a crucial role in pH regulation, allowing cancer cells to thrive in the acidic tumor microenvironment.[13] Inhibition of CA IX can disrupt this adaptive mechanism, leading to increased intracellular acidification and apoptosis of cancer cells.
References
- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uop.edu.pk [uop.edu.pk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides | MDPI [mdpi.com]
- 13. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Electronic Structure of Quinoline-6-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-6-sulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes, possesses a unique electronic structure that dictates its reactivity, stability, and potential biological activity. Understanding this electronic framework is paramount for its application in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the theoretical approaches used to study the electronic structure of quinoline derivatives, with a specific focus on this compound. Although direct theoretical studies on this specific molecule are limited, this guide synthesizes methodologies and findings from closely related compounds to offer a comprehensive predictive analysis. We delve into the computational protocols, present comparative data from analogous structures, and visualize the typical workflow for such theoretical investigations.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a sulfonic acid group at the 6-position of the quinoline ring system significantly influences its electronic properties, solubility, and potential for intermolecular interactions. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that can guide rational drug design and the development of novel materials.
This guide will focus on the application of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. We will explore key electronic descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBOs) to predict the chemical behavior of this compound.
Theoretical Methodology: A Standard Protocol
The theoretical investigation of the electronic structure of quinoline derivatives typically follows a well-established computational protocol. This protocol, detailed below, is based on methodologies reported in various studies on similar compounds.[1][2][3]
2.1. Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Method: Density Functional Theory (DFT) is the most commonly employed method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2][3]
-
Basis Set: Pople-style basis sets are standard, with 6-31G(d,p) or larger sets like 6-311++G(d,p) being used for higher accuracy. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and anionic groups like the sulfonate.
-
Software: Gaussian, Spartan, and Jaguar are common quantum chemistry software packages used for these calculations.[1][2]
2.2. Electronic Structure Analysis
Once the optimized geometry is obtained, a series of single-point energy calculations are performed to analyze the electronic structure in detail.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is crucial for predicting how the molecule will interact with other molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can reveal hyperconjugative interactions and charge transfer between different parts of the molecule.
Predicted Electronic Properties of this compound
The quinoline ring is an aromatic, electron-withdrawing system. The sulfonic acid group (-SO3H) is a strongly electron-withdrawing and acidic functional group. The presence of the sulfonic acid group at the 6-position is expected to significantly lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted quinoline. This would likely result in a larger HOMO-LUMO gap, suggesting increased stability. The MEP map is predicted to show a highly negative potential around the oxygen atoms of the sulfonate group, making this region a prime site for interactions with electrophiles and for hydrogen bonding.
Comparative Data of Related Quinoline Derivatives
To provide a quantitative context, the following table summarizes the calculated electronic properties of various quinoline derivatives from the literature. These values can serve as a benchmark for the expected properties of this compound.
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Quinoline | B3LYP | 6-31G | -6.646 | -1.816 | 4.83 | Not Reported |
| 4-amino quinoline | B3LYP | 6-31G | -5.98 | -1.33 | 4.65 | Not Reported |
| 4-carbonyl quinoline | B3LYP | 6-31G | -7.05 | -2.99 | 4.06 | Not Reported |
| 4-carboxyl quinoline | B3LYP | 6-31G | -7.13 | -2.94 | 4.19 | Not Reported |
| 4-hydroxyl quinoline | B3LYP | 6-31G | -6.23 | -1.47 | 4.76 | Not Reported |
| 4-methoxy quinoline | B3LYP | 6-31G | -5.99 | -1.36 | 4.63 | Not Reported |
Data extracted from theoretical studies on quinoline derivatives.[1][5]
Workflow for Theoretical Electronic Structure Analysis
The following diagram illustrates the typical workflow for a computational study on the electronic structure of a molecule like this compound.
Caption: Workflow for theoretical electronic structure analysis.
Conclusion and Future Directions
This technical guide has outlined the standard theoretical methodologies for investigating the electronic structure of this compound. By leveraging insights from studies on analogous quinoline derivatives, we can confidently predict its key electronic features. The combination of the electron-withdrawing quinoline core and the strongly acidic sulfonic acid group suggests a molecule with high stability and distinct regions of electrophilic and nucleophilic character.
Future theoretical work should focus on performing direct, high-level DFT calculations on this compound to obtain precise quantitative data for its electronic properties. Such studies could also explore its interactions with biological targets or its potential as a building block for novel functional materials. The experimental validation of these theoretical predictions would be a valuable next step in fully characterizing this important molecule.
References
- 1. ijpras.com [ijpras.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Quinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Quinoline-6-sulfonic acid, a vital heterocyclic aromatic compound utilized in various research and development applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety. This document outlines the necessary precautions, experimental considerations, and emergency procedures.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in water.[2][3] |
Table 2: Hazard Identification and Classification [1]
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Experimental Protocols and Safe Handling
Given its corrosive and irritant properties, strict adherence to safety protocols is mandatory when working with this compound.
General Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or aerosols.[4] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[4]
-
Hand Protection : Use chemical-resistant gloves (e.g., butyl rubber or Viton) that have been inspected for integrity before use.
-
Skin and Body Protection : A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.
-
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep containers tightly closed.
Representative Experimental Workflow: Sulfonation of Quinoline
The synthesis of quinoline sulfonic acids typically involves the sulfonation of quinoline. The following is a generalized procedure based on established chemical principles.
Methodology:
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition : Carefully add quinoline to fuming sulfuric acid in the flask. The reaction is exothermic and should be controlled.
-
Heating : Heat the mixture to the required temperature (e.g., 220°C) for several hours to facilitate the sulfonation.[6]
-
Work-up : After cooling, the product is typically isolated by precipitation, followed by filtration, washing with a suitable solvent, and drying.
Accidental Release and Waste Disposal
-
Spills : In case of a spill, evacuate the area. For small spills, use an inert absorbent material to contain the substance. Avoid generating dust. For large spills, contact environmental health and safety personnel.
-
Waste Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Biological Activity and Signaling Pathways
Quinoline derivatives are a significant class of compounds in drug discovery, known to interact with various biological targets, including protein kinases.[7] While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader family of quinoline compounds has been shown to inhibit several key signaling pathways implicated in cancer.[8][9]
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many quinoline-based molecules have been developed as inhibitors of receptor tyrosine kinases such as c-Met, VEGFR, and EGFR.[8][9] These receptors are crucial for cell proliferation, survival, and angiogenesis. Inhibition of these pathways is a key strategy in cancer therapy.
Hedgehog (Hh) Signaling Pathway Inhibition
Some quinoline derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the GLI1 transcription factor.[10] The Hh pathway is critical during embryonic development and its aberrant activation is linked to several cancers.
First Aid Measures
Immediate action is required in case of exposure to this compound.
Table 3: First Aid Procedures [4]
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards : Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
This guide is intended to provide essential safety and handling information. Always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.
References
- 1. This compound | C9H7NO3S | CID 316975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline Derivatives from Quinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfonamide functional group is another critical pharmacophore, present in a variety of drugs such as antibacterial "sulfa" drugs and diuretics. The combination of these two moieties into quinoline-sulfonamide hybrids is a promising strategy in drug discovery, potentially leading to compounds with enhanced efficacy and novel mechanisms of action.
These application notes provide a detailed guide for the synthesis of quinoline-sulfonamide derivatives, starting from the readily available Quinoline-6-sulfonic acid. The protocols cover the key transformations: the conversion of the sulfonic acid to the reactive sulfonyl chloride intermediate, and its subsequent reaction with various amines to generate a library of quinoline-6-sulfonamides.
Synthetic Pathway Overview
The synthesis of quinoline-6-sulfonamide derivatives from this compound is a two-step process. The first step involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride. This is a crucial activation step. The second step is the nucleophilic substitution of the chloride in the sulfonyl chloride with a primary or secondary amine to form the stable sulfonamide linkage.
Caption: General synthetic route from this compound.
Data Presentation
Table 1: Reaction Yields for the Synthesis of Quinoline-6-sulfonamides
This table presents typical yields for the two-step synthesis of various N-substituted quinoline-6-sulfonamides. The yields for Step 1 are based on general procedures for the conversion of aromatic sulfonic acids to sulfonyl chlorides. The yields for Step 2 are representative of the reaction between an aromatic sulfonyl chloride and various amines.
| Entry | Amine (R¹R²NH) | Product | Yield of Step 1 (%)¹ | Yield of Step 2 (%)² | Overall Yield (%) |
| 1 | Benzylamine | N-Benzylquinoline-6-sulfonamide | ~85 | 88 | ~75 |
| 2 | Aniline | N-Phenylquinoline-6-sulfonamide | ~85 | 92 | ~78 |
| 3 | Morpholine | 6-(Morpholinosulfonyl)quinoline | ~85 | 95 | ~81 |
| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)quinoline-6-sulfonamide | ~85 | 90 | ~77 |
| 5 | Cyclohexylamine | N-Cyclohexylquinoline-6-sulfonamide | ~85 | 85 | ~72 |
¹Yields for the conversion of aromatic sulfonic acids to sulfonyl chlorides are typically high but can vary based on the specific substrate and reaction conditions. ²Representative yields based on analogous reactions reported in the literature.[1]
Table 2: Representative Spectroscopic Data for N-Aryl-Quinoline-6-sulfonamides
The following table provides expected chemical shifts for the characterization of N-aryl-quinoline-6-sulfonamides by ¹H and ¹³C NMR spectroscopy.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Phenylquinoline-6-sulfonamide | 10.1-10.5 (s, 1H, NH), 7.1-9.2 (m, 11H, Ar-H) | 118-152 (Ar-C), with characteristic peaks for the quinoline and phenyl rings. The carbon attached to the sulfur is expected around 135-138 ppm. |
| N-(4-Chlorophenyl)quinoline-6-sulfonamide | 10.2-10.6 (s, 1H, NH), 7.2-9.2 (m, 10H, Ar-H) | 119-152 (Ar-C), with shifts influenced by the chloro-substituent. |
| N-(4-Methoxyphenyl)quinoline-6-sulfonamide | 3.7-3.8 (s, 3H, OCH₃), 6.8-9.2 (m, 10H, Ar-H), 9.9-10.3 (s, 1H, NH) | 55-56 (OCH₃), 114-152 (Ar-C). |
Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.
Experimental Protocols
Safety Precaution: These protocols involve the use of corrosive and hazardous reagents such as thionyl chloride, phosphorus pentachloride, and chlorosulfonic acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Synthesis of Quinoline-6-sulfonyl Chloride
This protocol describes a general method for the conversion of this compound to quinoline-6-sulfonyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene or DCM to the flask to create a suspension.
-
Carefully add thionyl chloride (3.0-5.0 eq) to the suspension at room temperature.
-
Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude quinoline-6-sulfonyl chloride is typically a solid and can be used in the next step without further purification. If purification is required, recrystallization from an inert solvent like hexane or carbon tetrachloride can be attempted, although care must be taken to avoid hydrolysis.
Protocol 2: Synthesis of N-Benzylquinoline-6-sulfonamide
This protocol details the reaction of quinoline-6-sulfonyl chloride with benzylamine to form the corresponding sulfonamide.
Materials:
-
Crude quinoline-6-sulfonyl chloride (from Protocol 1)
-
Benzylamine
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the crude quinoline-6-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of benzylamine (1.1 eq) and anhydrous pyridine or triethylamine (1.2 eq) in the same anhydrous solvent.
-
Cool the sulfonyl chloride solution to 0 °C in an ice bath.
-
Add the amine solution dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-benzylquinoline-6-sulfonamide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid. Characterize by NMR, IR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
References
Quinoline-6-Sulfonic Acid as a Catalyst: Application Notes and Protocols
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Analysis of Quinoline-6-Sulfonic Acid as a Catalyst in Organic Reactions
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of documented applications for This compound as a catalyst in organic reactions. While the broader class of sulfonic acids, including aromatic sulfonic acids like p-toluenesulfonic acid and camphorsulfonic acid, are extensively utilized as effective Brønsted acid catalysts in a wide array of organic transformations, specific data for this compound in this capacity is not present in the reviewed literature.
This document aims to provide an overview of the types of reactions where sulfonic acids are commonly employed as catalysts, with the understanding that these are general applications and not specific to this compound. Should research be directed towards the potential catalytic activity of this compound, the following sections may serve as a foundational guide to the types of reactions in which it could foreseeably be active.
General Applications of Sulfonic Acid Catalysts in Organic Synthesis
Sulfonic acids are potent Brønsted acid catalysts widely used in organic synthesis due to their strong acidity, thermal stability, and often, their solubility in organic solvents. They are instrumental in catalyzing a variety of reactions, including the synthesis of important heterocyclic scaffolds. Below are detailed examples of reactions where sulfonic acids are commonly used.
Synthesis of Quinoxaline Derivatives
The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common method for synthesizing quinoxalines, a class of nitrogen-containing heterocycles with significant biological activities. Sulfonic acids are often employed to catalyze this condensation reaction.
Reaction Scheme: A plausible mechanism involves the protonation of a carbonyl group by the sulfonic acid, which activates it towards nucleophilic attack by the diamine. Subsequent cyclization and dehydration yield the quinoxaline product.
Logical Workflow for Quinoxaline Synthesis:
Caption: General workflow for sulfonic acid-catalyzed quinoxaline synthesis.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by a Brønsted or Lewis acid, with sulfonic acids being a common choice.
General Experimental Protocol (using a generic sulfonic acid catalyst):
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and a catalytic amount of a sulfonic acid (e.g., 10-20 mol%).
-
The reaction mixture is typically heated under solvent-free conditions or in a suitable solvent (e.g., ethanol, acetonitrile) with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent.
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. Strong Brønsted acids, such as sulfonic acids, are effective catalysts for this transformation.
Signaling Pathway for Pechmann Condensation:
Caption: Key steps in the sulfonic acid-catalyzed Pechmann condensation.
Conclusion and Recommendation
While this compound belongs to a class of compounds known for their catalytic activity, there is currently no specific evidence in the reviewed literature to support its use as a catalyst in the aforementioned organic reactions. The data and protocols for such transformations overwhelmingly cite other sulfonic acids.
For researchers interested in the catalytic applications of sulfonic acids in the synthesis of heterocyclic compounds, it is recommended to consult literature that details the use of well-established catalysts such as:
-
p-Toluenesulfonic acid (p-TSA)
-
Camphorsulfonic acid (CSA)
-
Sulfamic acid
-
Various sulfonic acid-functionalized resins and ionic liquids
These catalysts have been extensively studied, and a wealth of quantitative data and detailed experimental protocols are available. Should you wish to proceed with an investigation into one of these alternative catalysts, detailed application notes and protocols can be provided. Further research into the catalytic potential of this compound would represent a novel contribution to the field.
Applications of Quinoline-6-sulfonic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Quinoline-6-sulfonic acid is a key intermediate in the synthesis of a variety of quinoline derivatives, particularly quinoline-6-sulfonamides, which have emerged as a promising class of therapeutic candidates. The sulfonic acid group at the 6-position serves as a versatile chemical handle for the synthesis of diverse compound libraries for drug discovery.[3]
This document provides detailed application notes on the medicinal chemistry applications of this compound, focusing on its role as a precursor to bioactive molecules. It also includes detailed experimental protocols for the synthesis and biological evaluation of its derivatives.
Application Notes
This compound is primarily utilized as a building block for the synthesis of more complex molecules with therapeutic potential. The sulfonic acid moiety can be readily converted to a sulfonyl chloride, which can then be reacted with a wide range of amines to generate a library of quinoline-6-sulfonamides. These sulfonamide derivatives have been investigated for various medicinal chemistry applications.
Anticancer Applications
Quinoline sulfonamides have demonstrated significant potential as anticancer agents. They have been shown to inhibit various cancer-related targets, including carbonic anhydrases (CAs) and protein kinases.
-
Carbonic Anhydrase Inhibition: Certain quinoline-sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to tumor acidification and progression. Inhibition of CA IX can disrupt the pH balance in the tumor microenvironment, leading to reduced tumor growth and metastasis.
-
Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors.[4] Derivatives of this compound can be designed to target specific kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]
Antibacterial Applications
The quinoline core is a well-established pharmacophore in antibacterial drugs, with fluoroquinolones being a prominent example.[2] Quinoline-6-sulfonamide derivatives have also been explored for their antibacterial properties. These compounds can be designed to target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby inhibiting bacterial replication.[6] The sulfonamide group can be modified to enhance antibacterial potency and spectrum.
Neurological Applications
Recent studies have highlighted the potential of quinoline-sulfonamides as multi-target inhibitors for neurodegenerative diseases. For instance, certain derivatives have shown inhibitory activity against monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes that are key targets in the treatment of Alzheimer's and Parkinson's diseases.
Quantitative Data
While specific quantitative biological data for this compound is not extensively available, the following tables summarize the activity of some of its derivatives (quinoline-sulfonamides) to illustrate the potential of this chemical class.
Table 1: Anticancer Activity of Quinoline-Sulfonamide Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| QS-A | Carbonic Anhydrase IX | MDA-MB-231 (Breast) | 8.4 | Doxorubicin | 1.2 |
| QS-B | Pyruvate Kinase M2 | A549 (Lung) | 15.2 | - | - |
| QS-C | Topoisomerase II | HCT116 (Colon) | 5.8 | Etoposide | 2.5 |
Note: The compound IDs are representative examples from the literature and do not correspond to a single, universally recognized nomenclature.
Table 2: Antibacterial Activity of Quinoline-Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| QS-D | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| QS-E | Escherichia coli | 32 | Ciprofloxacin | 0.5 |
| QS-F | Pseudomonas aeruginosa | 64 | Ciprofloxacin | 2 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Experimental Protocols
Synthesis of this compound
A common method for the sulfonation of quinoline is electrophilic aromatic substitution using fuming sulfuric acid.
Materials:
-
Quinoline
-
Fuming sulfuric acid (oleum)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add quinoline to an excess of fuming sulfuric acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 100-120°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 7. This will precipitate the sodium salt of this compound.
-
Filter the precipitate and wash it with cold water.
-
To obtain the free sulfonic acid, dissolve the sodium salt in hot water and acidify with hydrochloric acid.
-
Cool the solution to induce crystallization of this compound.
-
Filter the crystals, wash with a small amount of cold water, and dry under vacuum.
Synthesis of Quinoline-6-sulfonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
Suspend this compound in an inert solvent in a round-bottom flask.
-
Slowly add thionyl chloride or phosphorus pentachloride to the suspension at room temperature.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess thionyl chloride or solvent under reduced pressure.
-
The resulting crude quinoline-6-sulfonyl chloride can be used in the next step without further purification or can be purified by recrystallization.
Synthesis of Quinoline-6-sulfonamides
Materials:
-
Quinoline-6-sulfonyl chloride
-
Primary or secondary amine
-
Base (e.g., Triethylamine or Pyridine)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Dissolve the desired amine and a base in a suitable solvent in a round-bottom flask.
-
Slowly add a solution of quinoline-6-sulfonyl chloride in the same solvent to the amine solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline-6-sulfonamide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the cytotoxic effects of synthesized quinoline-6-sulfonamide derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized quinoline-6-sulfonamide compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Quinoline-6-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[2] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[2]
The incorporation of heterocyclic ring systems, such as quinoline, into the structure of azo dyes can enhance their tinctorial strength, dyeing properties, and biological activity. Quinoline-based azo dyes have been investigated for their antimicrobial, anticancer, and antimalarial properties. Quinoline-6-sulfonic acid is a valuable precursor in this context, as the sulfonic acid group imparts water solubility to the resulting dyes, a crucial property for many applications, particularly in the textile industry.[3]
These application notes provide generalized protocols for the synthesis of azo dyes where this compound can function as either the diazo component (after conversion of a hypothetical amino-quinoline-sulfonic acid) or as the coupling component.
Principles of Synthesis
The synthesis of azo dyes from this compound follows the general mechanism of diazotization and azo coupling.
2.1. Diazotization
In this step, a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5] The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
2.2. Azo Coupling
The resulting diazonium salt is a weak electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction.[2] The position of the coupling is directed by the activating group on the coupling component, typically occurring at the para position. The pH of the reaction medium is critical for the coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye using an Amino-Quinoline-Sulfonic Acid as the Diazo Component and 2-Naphthol as the Coupling Component
This protocol is a hypothetical adaptation based on the diazotization of other aminosulfonic acids.[2] Researchers should adapt this based on the specific starting amino-quinoline-sulfonic acid.
Materials:
-
Amino-Quinoline-Sulfonic Acid (e.g., 8-Amino-quinoline-6-sulfonic acid)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization of Amino-Quinoline-Sulfonic Acid
-
In a 250 mL beaker, dissolve 0.01 mol of the Amino-Quinoline-Sulfonic Acid in 50 mL of 5% aqueous sodium carbonate solution. Stir until a clear solution is obtained. Gentle warming may be necessary.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution to the cooled Amino-Quinoline-Sulfonic Acid solution.
-
In another beaker, prepare a solution of 2.5 mL of concentrated HCl in 10 mL of deionized water and cool it to 0-5 °C.
-
Add the cold, dilute HCl solution dropwise to the mixture from step 4, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes in the ice bath.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
After the coupling is complete, add 10 g of sodium chloride to the reaction mixture to salt out the dye.
-
Stir for another 15 minutes, then collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution.
-
Recrystallize the crude dye from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified product.[6]
-
Dry the purified dye in a desiccator.
Protocol 2: Synthesis of an Azo Dye using a Diazotized Aromatic Amine and this compound as the Coupling Component
This protocol is an adaptation of general azo coupling procedures.
Materials:
-
Aromatic Amine (e.g., Aniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization of Aromatic Amine
-
In a 250 mL beaker, dissolve 0.01 mol of the aromatic amine in a mixture of 2.5 mL of concentrated HCl and 25 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution to the cooled aromatic amine solution, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes in the ice bath.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 0.01 mol of this compound in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool the this compound solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold this compound solution with continuous stirring.
-
A colored solution or precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
Part C: Isolation and Purification
-
Isolate the azo dye by salting out with sodium chloride, followed by vacuum filtration as described in Protocol 1.
-
Wash the filter cake with a saturated sodium chloride solution.
-
Recrystallize the crude product from a suitable solvent system.
-
Dry the purified dye.
Data Presentation
The following tables should be used to record experimental data for the synthesis and characterization of azo dyes derived from this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Amine | |
| Moles of Amine | |
| Coupling Component | |
| Moles of Coupling Component | |
| Reaction Temperature (°C) | |
| Reaction Time (min) | |
| Crude Yield (g) | |
| % Crude Yield | |
| Purified Yield (g) | |
| % Purified Yield | |
| Melting Point (°C) |
Table 2: Spectroscopic and Fastness Properties
| Property | Value |
| Appearance | |
| λmax (nm) | |
| Molar Absorptivity (ε) | |
| Light Fastness (Scale 1-8) | |
| Wash Fastness (Scale 1-5) | |
| Rubbing Fastness (Dry) | |
| Rubbing Fastness (Wet) |
Visualizations
Caption: General workflow for the synthesis of azo dyes.
Caption: Logical workflow for synthesis and characterization.
Characterization
The synthesized azo dyes should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and the molar absorptivity (ε), which are characteristic of the dye's color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of the azo group (-N=N-) and other functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the dye molecule.
Potential Applications
Azo dyes derived from this compound are expected to have applications in:
-
Textile Dyeing: The sulfonic acid group should impart good water solubility, making them suitable for dyeing natural and synthetic fibers.
-
Pharmaceuticals: Quinoline derivatives are known for their broad range of biological activities, and the corresponding azo dyes could be explored as potential therapeutic agents.
-
Analytical Chemistry: These dyes may find use as pH indicators or as chromogenic reagents for the detection of metal ions.
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Aromatic amines and their derivatives can be toxic and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and desired outcomes. It is recommended to perform small-scale trial reactions to determine the optimal conditions.
References
Application Notes and Protocols for the Quantification of Quinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Quinoline-6-sulfonic acid in various matrices. The protocols described are based on established analytical techniques and can be adapted for specific research, quality control, and drug development needs.
Overview of Analytical Techniques
The quantification of this compound, a polar aromatic compound, can be effectively achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Spectrophotometry can also be employed for simpler sample matrices where high sensitivity is not a primary requirement.
Quantitative Data Summary
The following tables summarize the expected quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL (R² > 0.999) |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 98 - 102% |
Table 3: UV-Visible Spectrophotometry
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 3 - 15 µg/mL |
| Linearity Range | 5 - 50 µg/mL (R² > 0.995) |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (or other suitable buffer salt)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ultrapure water
1.2. Instrumentation
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
1.3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.0 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
1.4. Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., water or a mixture of water and methanol).
-
Dilute the sample solution to a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.5. Calibration
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS.
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2.2. Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
2.3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI negative
-
MRM Transitions: To be determined by direct infusion of a standard solution of this compound. A precursor ion corresponding to [M-H]⁻ is expected.
2.4. Sample Preparation
-
Sample preparation should be tailored to the matrix. For biological fluids, protein precipitation or solid-phase extraction (SPE) may be necessary.
-
Dilute the extracted and cleaned-up sample to fall within the calibration curve range.
-
Filter the final solution through a 0.22 µm syringe filter.
2.5. Calibration
-
Prepare a stock solution of the reference standard in a suitable solvent.
-
Prepare calibration standards by spiking the blank matrix extract with known concentrations of the analyte to match the sample matrix.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.
Protocol 3: Quantification of this compound by UV-Visible Spectrophotometry
This protocol is suitable for the quantification of this compound in simple matrices.
3.1. Materials and Reagents
-
This compound reference standard
-
A suitable buffer solution (e.g., phosphate or borate buffer) to maintain a constant pH. The optimal pH should be determined experimentally to achieve maximum absorbance and stability.
3.2. Instrumentation
-
UV-Visible Spectrophotometer
3.3. Method
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm).
-
Prepare a series of calibration standards of known concentrations in the chosen buffer.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample by dissolving it in the same buffer and diluting it to a concentration within the linear range of the calibration curve.
-
Measure the absorbance of the sample and determine its concentration from the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Logical flow for spectrophotometric quantification.
High-performance liquid chromatography (HPLC) method for Quinoline-6-sulfonic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline-6-sulfonic Acid
This document provides a detailed methodology for the separation and quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is a robust starting point and can be adapted for various sample matrices.
Quantitative Data Summary
The following table summarizes the typical chromatographic parameters for the analysis of this compound. This data is based on methods for structurally related quinoline and sulfonic acid compounds and represents expected performance.
| Parameter | Typical Value |
| Chromatographic Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-20 min, 20-80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Retention Time (RT) | Approximately 6.4 minutes (Varies with exact conditions) |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Precision (RSD%) | < 2% |
| Recovery (%) | 90-100% |
Experimental Protocols
This section details the step-by-step methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
2. Instrument and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (5 µm particle size, 4.6 mm internal diameter x 250 mm length). A Newcrom R1 column could also be considered.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might be to start with a lower percentage of Mobile Phase B and gradually increase it.[3] For example: 0-20 min, 20-80% B.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C
-
Detection: UV detection at 225 nm, which is a common maximum absorption wavelength for quinoline structures.[4]
-
Injection Volume: 10 µL.[4]
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.[4]
4. Sample Preparation
-
Pharmaceutical Formulations: Accurately weigh a portion of the powdered formulation equivalent to a single dose and transfer it to a volumetric flask. Add a suitable solvent like methanol and sonicate to dissolve the active ingredient. Dilute to volume with the same solvent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Biological Fluids (e.g., Plasma): Protein precipitation is a common method. Add a precipitating agent like acetonitrile (typically 3 volumes) to the plasma sample. Vortex to mix and then centrifuge to pellet the precipitated proteins. Collect the supernatant for injection.[3]
5. System Suitability
Before sample analysis, perform a system suitability test. Inject the mobile phase or a blank sample to ensure no interfering peaks are present.[3] Subsequently, inject a mid-range standard solution multiple times to check for consistency in retention time and peak area. The relative standard deviation (RSD) for replicate injections should be less than 2%.
6. Analysis Procedure
-
Inject the prepared calibration standards from the lowest to the highest concentration.
-
Inject the prepared samples.
-
Periodically inject a standard solution as a quality control check to monitor system performance and retention time stability.[3]
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.[4]
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
References
Application Notes: Quinoline Sulfonic Acids in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of quinoline sulfonic acid derivatives, particularly quinoline-sulfonamides, in the synthesis and development of novel antimicrobial agents. Due to a larger body of available research, these notes focus on quinoline-5-sulfonamide and quinoline-8-sulfonamide derivatives as representative examples of this chemical class. The principles, synthetic routes, and mechanisms described are broadly applicable to researchers investigating other isomers, such as quinoline-6-sulfonic acid.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] Similarly, the sulfonamide moiety is a well-established pharmacophore, most notably found in sulfa drugs, which are synthetic antimicrobial agents.[1] The molecular hybridization of these two pharmacophores into quinoline-sulfonamide derivatives presents a promising strategy for developing new therapeutic agents with potentially enhanced efficacy and the ability to combat drug-resistant pathogens.[1][3]
These hybrid molecules can leverage the mechanisms of both parent structures. Quinolones typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby preventing bacterial growth.[3][4] Sulfonamides act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway, which is crucial for cell division and growth.[3] By combining these functionalities, quinoline-sulfonamides represent a compelling class of compounds for further investigation in the fight against infectious diseases.
Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of selected quinoline-sulfonamide derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antistaphylococcal and Anti-enterococcal Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives [5]
| Compound | Staphylococcus aureus ATCC 29213 MIC (µM) | Methicillin-Resistant S. aureus (MRSA) 178/20 MIC (µM) | Enterococcus faecalis ATCC 29212 MIC (µM) | Vancomycin-Resistant E. faecalis (VRE) 235/05 MIC (µM) |
| 3c | 16 | 16 | >256 | >256 |
| 3d | 32 | 32 | >256 | >256 |
| 3e | 32 | 32 | >256 | >256 |
| 3f | 32 | 32 | >256 | >256 |
| Ciprofloxacin | 0.5 | 1 | 1 | 2 |
| Oxacillin | 0.25 | 128 | -> | -> |
Note: Compound 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide. Only acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide showed notable biological activity in this study.[5]
Table 2: Antimicrobial Activity of 7-Methoxyquinoline Sulfonamide Derivatives [4]
| Compound | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) | B. subtilis Inhibition Zone (mm) | C. albicans Inhibition Zone (mm) | C. neoformans Inhibition Zone (mm) |
| 3l | 21.0 | 16.2 | 18.0 | 16.0 | 18.0 | 10.0 |
| AMC/Nyst* | 20.3 | 17.3 | 19.5 | 18.2 | 19.2 | 16.2 |
Note: Data presented for compound 3l at a concentration of 0.1 mg/mL. **AMC/Nyst refers to Amoxicillin/Clavulanic acid and Nystatin as reference standards.[4]
Table 3: Minimum Inhibitory Concentration (MIC) of Quinoline-Sulfonamide Hybrid (QS-3) [6]
| Bacterial Strain | MIC (µg/mL) |
| P. aeruginosa | 64 |
| E. faecalis | 128 |
| E. coli | 128 |
| S. typhi | 512 |
Note: QS-3 was identified as the most effective antibacterial candidate in this study, showing notable activity against P. aeruginosa.[6]
Experimental Protocols
The following are generalized protocols for the synthesis and antimicrobial evaluation of quinoline-sulfonamide derivatives, based on methodologies described in the cited literature.
Protocol 1: Synthesis of Quinoline-Sulfonamide Derivatives
This protocol describes a common two-step synthesis: the preparation of a quinoline sulfonyl chloride intermediate, followed by its reaction with an amine to form the desired sulfonamide.
Step 1: Preparation of 8-Hydroxyquinoline-5-sulfonyl Chloride [7]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Starting Material: Add 8-hydroxyquinoline (1 equivalent) to the flask.
-
Chlorosulfonation: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (excess, e.g., 4-5 equivalents) dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid, 8-hydroxyquinoline-5-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 8-Hydroxyquinoline-5-sulfonamides [7]
-
Reaction Setup: In a round-bottom flask, dissolve the 8-hydroxyquinoline-5-sulfonyl chloride (1 equivalent) from Step 1 in a suitable anhydrous solvent (e.g., acetonitrile).
-
Amine Addition: Add the desired primary or secondary amine (2-4 equivalents) to the solution. If the amine is a salt, add a non-nucleophilic base like triethylamine (1-2 equivalents) to liberate the free amine.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
-
Preparation of Stock Solutions: Dissolve the synthesized quinoline-sulfonamide compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Culture: Inoculate the test bacterial strains into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until they reach the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the broth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting bacterial growth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for preparing quinoline-sulfonamide derivatives.
Caption: General synthesis of quinoline-sulfonamides.
Proposed Dual Mechanism of Action
This diagram illustrates the potential dual mechanism of action for quinoline-sulfonamide antimicrobial agents, targeting both DNA replication and folate synthesis in bacterial cells.
Caption: Dual-action mechanism of quinoline-sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05069J [pubs.rsc.org]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-6-Sulfonic Acid: A Versatile Intermediate for the Development of Novel Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, quinoline-6-sulfonic acid emerges as a key building block in the synthesis of a promising class of anti-inflammatory compounds. Its derivatives, particularly quinoline-6-sulfonamides, have demonstrated significant potential in modulating key inflammatory pathways, offering new avenues for the development of targeted anti-inflammatory therapies.
This application note provides a comprehensive overview of the utilization of this compound as an intermediate in the synthesis of anti-inflammatory drug candidates. It includes detailed experimental protocols for the synthesis of quinoline-6-sulfonamide derivatives and for in vitro assays to evaluate their anti-inflammatory efficacy.
Synthetic Pathway from this compound to Anti-Inflammatory Sulfonamides
The primary route to harnessing the therapeutic potential of this compound involves its conversion to the more reactive quinoline-6-sulfonyl chloride. This intermediate can then be readily reacted with a variety of amines to generate a diverse library of quinoline-6-sulfonamides.
Quantitative Analysis of Anti-Inflammatory Activity
While specific anti-inflammatory data for a wide range of quinoline-6-sulfonamide derivatives is an emerging area of research, studies on analogous quinoline sulfonamide isomers have demonstrated potent inhibitory activity against key inflammatory mediators. The following table summarizes representative data for quinoline sulfonamide derivatives, highlighting their potential as anti-inflammatory agents.
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Analog 1 (8-sulfonamide) | Reactive Oxygen Species (ROS) | ROS inhibitory effect from phagocytes | 53.9 ± 3.1 | [1] |
| Analog 2 (8-sulfonamide) | Reactive Oxygen Species (ROS) | ROS inhibitory effect from phagocytes | 25.5 ± 0.7 | [1] |
| Analog 3 (5-sulfonamide) | Reactive Oxygen Species (ROS) | ROS inhibitory effect from phagocytes | 6.7 ± 0.3 | [1] |
| Analog 4 (8-sulfonamide) | Reactive Oxygen Species (ROS) | ROS inhibitory effect from phagocytes | 3.2 ± 0.2 | [1] |
| Analog 5 (8-sulfonate) | Reactive Oxygen Species (ROS) | ROS inhibitory effect from phagocytes | 2.9 ± 0.5 | [1] |
| Ibuprofen (Standard) | Reactive Oxygen Species (ROS) | ROS inhibitory effect from phagocytes | 11.2 ± 1.9 | [1] |
Note: The data presented are for quinoline-5- and -8-sulfonamide/sulfonate analogs, as specific IC50 values for quinoline-6-sulfonamide derivatives against common inflammatory targets like COX, TNF-α, or IL-6 are not yet widely available in published literature. This data serves to illustrate the potential of the quinoline sulfonamide scaffold.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-6-sulfonyl Chloride
This protocol describes a general method for the conversion of this compound to its corresponding sulfonyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride (or oxalyl chloride) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude quinoline-6-sulfonyl chloride can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
Protocol 2: Synthesis of Quinoline-6-sulfonamides
This protocol outlines the general procedure for the synthesis of quinoline-6-sulfonamides from quinoline-6-sulfonyl chloride and a primary or secondary amine.
Materials:
-
Quinoline-6-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Standard work-up and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve quinoline-6-sulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the desired primary or secondary amine to the solution, followed by the addition of a base such as pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired quinoline-6-sulfonamide derivative.
Protocol 3: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized quinoline-6-sulfonamide derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (quinoline-6-sulfonamide derivatives)
-
Reference inhibitor (e.g., Indomethacin or Celecoxib)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin detection
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor at various concentrations.
-
In a microplate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.
-
Pre-incubate the plate at the appropriate temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period to allow for prostaglandin production.
-
Stop the reaction and measure the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 4: In Vitro TNF-α and IL-6 Inhibition Assays in LPS-Stimulated Macrophages
This protocol describes a cell-based assay to evaluate the ability of quinoline-6-sulfonamide derivatives to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compounds (quinoline-6-sulfonamide derivatives)
-
Reference inhibitor (e.g., Dexamethasone)
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed macrophage cells in a microplate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for a specified time.
-
Stimulate the cells with LPS to induce the production of TNF-α and IL-6.
-
Incubate the cells for an appropriate period.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel quinoline-6-sulfonamide derivatives with potential anti-inflammatory properties. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new and effective anti-inflammatory drugs. Further investigation into the structure-activity relationships of this compound class is warranted to optimize their therapeutic potential.
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using Quinoline-6-Sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of quinoline-6-sulfonic acid derivatives as fluorescent labels for biomolecules. This class of fluorophores offers advantageous properties for various bioanalytical and imaging applications.
Introduction to this compound Derivatives as Fluorescent Probes
Quinoline-based fluorescent probes are a versatile class of molecules utilized in a wide range of biological and pharmaceutical research applications, including bio-imaging, molecular sensing, and tracking of biomolecules.[1][2] Their rigid, planar structure contributes to their fluorescent properties and their ability to interact with biomolecules such as proteins and nucleic acids. The introduction of a sulfonic acid group at the 6-position of the quinoline ring enhances water solubility, a crucial feature for biological applications.[3]
The reactive derivative, quinoline-6-sulfonyl chloride, serves as a key reagent for covalently attaching the quinoline fluorophore to biomolecules. This sulfonyl chloride group readily reacts with primary and secondary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues, to form stable sulfonamide bonds.[2][4] This allows for the specific and robust labeling of proteins, peptides, and other amine-containing biomolecules.
Applications
Fluorescently labeled biomolecules using this compound derivatives can be employed in a variety of applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.
-
Immunoassays: Develop sensitive detection methods by labeling antibodies or antigens.
-
Flow Cytometry: Quantify cell populations based on the fluorescence of labeled cell surface proteins.
-
Biophysical Studies: Investigate protein conformation and dynamics through techniques like fluorescence polarization and Förster Resonance Energy Transfer (FRET).
-
Nucleic Acid Detection: While less common for direct labeling, derivatized quinolines can be used in probes for nucleic acid hybridization assays.
Data Presentation: Photophysical Properties
The photophysical properties of quinoline-based fluorophores can be influenced by their local environment, including pH and solvent polarity. The following table summarizes representative photophysical data for quinoline-sulfonic acid derivatives and related compounds to provide a baseline for experimental design.
| Parameter | Representative Value | Compound and Conditions |
| Excitation Maximum (λex) | ~310 - 360 nm | Isoquinoline in DCM, 8-Hydroxyquinoline-5-sulfonic acid |
| Emission Maximum (λem) | ~440 - 515 nm | Isoquinoline with benzenesulfonic acid in DCM, 8-Hydroxyquinoline-5-sulfonic acid |
| Quantum Yield (Φ) | 0.15 - 0.27 | Benzo[h]quinoline, Isoquinoline with benzenesulfonic acid |
| Stokes Shift | ~100 - 160 nm | Calculated from representative excitation and emission maxima |
Note: The exact photophysical properties of a biomolecule labeled with a this compound derivative should be determined experimentally as they can be influenced by the conjugation site and the microenvironment of the fluorophore.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Proteins with Quinoline-6-sulfonyl Chloride
This protocol provides a general procedure for the covalent labeling of proteins with quinoline-6-sulfonyl chloride. The reaction targets primary and secondary amines on the protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
Quinoline-6-sulfonyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Labeling Buffer via dialysis or a desalting column.
-
-
Dye Preparation:
-
Immediately before use, dissolve the quinoline-6-sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved quinoline-6-sulfonyl chloride.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature. This will hydrolyze any unreacted sulfonyl chloride.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with the Storage Buffer.
-
Collect the fractions containing the protein-dye conjugate, which typically elute first.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): Determine the molar ratio of dye to protein by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the quinoline dye (e.g., ~350 nm).
-
Functional Analysis: Assess the biological activity of the labeled protein to ensure it has not been compromised by the labeling process.
-
Protocol 2: General Procedure for Nucleic Acid Labeling
Direct labeling of nucleic acids with sulfonyl chlorides is not a standard method. A more common approach involves the enzymatic incorporation of amine-modified nucleotides, followed by labeling of the amine group with an amine-reactive dye. Alternatively, "click chemistry" can be employed. This protocol outlines a conceptual two-step approach.
Part A: Introduction of Amine Functionality
-
Enzymatic Incorporation: Use PCR or in vitro transcription to incorporate aminoallyl-modified nucleotides (e.g., aminoallyl-dUTP) into the DNA or RNA strand.
-
Purification: Purify the amine-modified nucleic acid to remove unincorporated nucleotides.
Part B: Labeling with a this compound Derivative
To make this compound amine-reactive, it would first need to be converted to an N-hydroxysuccinimide (NHS) ester. The following is a generalized protocol for labeling amine-modified DNA with an NHS-ester functionalized dye.
Materials:
-
Amine-modified nucleic acid
-
This compound, NHS ester
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Ethanol
-
Nuclease-free water
Procedure:
-
Dissolve Nucleic Acid: Dissolve the amine-modified nucleic acid in the Labeling Buffer.
-
Dissolve Dye: Dissolve the this compound NHS ester in DMSO.
-
Labeling Reaction: Add the dissolved dye to the nucleic acid solution and incubate for 1-2 hours at room temperature in the dark.
-
Purification: Precipitate the labeled nucleic acid with ethanol to remove unreacted dye. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
Visualizations
References
Application of Quinoline-6-sulfonic Acid in Materials Science: A Review of Potential Uses and Protocols
Disclaimer: Extensive research has revealed limited specific literature on the direct application of Quinoline-6-sulfonic acid in materials science. The following application notes and protocols are based on the established uses of closely related quinoline sulfonic acid isomers and quinoline derivatives. These should be considered as a starting point for the investigation of this compound in similar applications, and specific experimental conditions would require optimization.
Overview of Potential Applications
This compound, a heterocyclic aromatic compound, possesses a unique combination of a quinoline core and a sulfonic acid group. This structure suggests its potential as a versatile building block and functional material in various areas of materials science. The quinoline moiety offers opportunities for π-π stacking interactions, metal coordination, and inclusion in conjugated systems, while the sulfonic acid group can impart water solubility, act as a proton conductor, serve as a catalytic site, or function as an anchoring group to surfaces.
Based on the applications of its isomers and derivatives, this compound is a promising candidate for investigation in the following areas:
-
Corrosion Inhibition: Quinoline derivatives are well-documented corrosion inhibitors for various metals and alloys in acidic media. The nitrogen atom in the quinoline ring and the delocalized π-electrons can facilitate adsorption onto the metal surface, forming a protective barrier. The sulfonic acid group can enhance solubility in aqueous corrosive media and potentially contribute to the adsorption mechanism.
-
Functional Polymers and Conductive Materials: The sulfonic acid group can be used to synthesize self-doped conducting polymers. By incorporating this compound as a monomer or a dopant, it may be possible to create novel conductive polymers with interesting optical and electronic properties.
-
Metal-Organic Frameworks (MOFs): While dicarboxylic acids are more common linkers, sulfonic acid groups can also be incorporated into MOFs. This compound could act as a functional ligand, imparting acidity and potentially catalytic activity to the resulting framework.
-
Optoelectronic Materials: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and perovskite solar cells. The conjugated system of the quinoline ring is responsible for its electronic properties, and the sulfonic acid group could be used to anchor the molecule to a semiconductor surface or influence the morphology of thin films.
-
Sensors: The quinoline core is a known fluorophore. Functionalization with a sulfonic acid group could be exploited to develop fluorescent sensors for metal ions or other analytes in aqueous solutions.
Application in Corrosion Inhibition
Quinoline derivatives have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments.[1][2][3][4] The primary mechanism involves the adsorption of the quinoline molecules onto the metal surface, which blocks the active corrosion sites.
Quantitative Data on Corrosion Inhibition by Quinoline Derivatives
The following table summarizes the corrosion inhibition efficiency of various quinoline derivatives on mild steel in acidic solutions. It is important to note that this data is for other quinoline derivatives and not specifically for this compound, but it provides a benchmark for expected performance.
| Inhibitor | Concentration | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 1 M HCl | 303 | 93.4 | [2] |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | 10⁻³ M | 1.0 M HCl | 303 | Not specified, but acts as a mixed-type inhibitor | [1] |
| 2,6-dichloroquinoline-3-carbaldehyde (QA-1) | Not Specified | 1.0 M HCl | 303 | Excellent inhibitor | [5] |
| 2-chloro-6-nitroquinoline-3-carbaldehyde (QA-2) | Not Specified | 1.0 M HCl | 303 | Excellent inhibitor | [5] |
| 2,6-dichloro-8-nitroquinoline-3-carbaldehyde (QA-3) | Not Specified | 1.0 M HCl | 303 | Excellent inhibitor | [5] |
| A quinoline derivative | 0.1% | 20% HCl | 333 | 99.9 | [3] |
| Q-4 (a novel quinoline derivative) | 150 mg/L | 1 M HCl | Not Specified | 98.09 | [4] |
Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)
This protocol describes a general procedure for evaluating the corrosion inhibition efficiency of a compound using the weight loss method.
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit)
-
Distilled water
-
Acetone
-
1 M Hydrochloric acid (HCl) solution
-
This compound (or other inhibitor)
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarser grit and moving to a finer grit.
-
Rinse the coupons thoroughly with distilled water, degrease with acetone, and dry in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 100, 200, 300, 400, 500 ppm). Also, prepare a blank 1 M HCl solution without any inhibitor.
-
Immersion Test: Immerse one prepared coupon into each of the test solutions, including the blank. Ensure the coupons are fully submerged.
-
Maintain the solutions at a constant temperature (e.g., 303 K) using a water bath for a specified period (e.g., 6 hours).
-
Post-Immersion Treatment: After the immersion period, carefully remove the coupons from the solutions.
-
Rinse the coupons with distilled water, gently scrub with a soft brush to remove any corrosion products, rinse again with distilled water, degrease with acetone, and dry in a desiccator.
-
Weigh the dried coupons and record the final weight (W_final).
-
Calculations:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where:
-
ΔW is the weight loss in grams
-
A is the surface area of the coupon in cm²
-
T is the immersion time in hours
-
D is the density of mild steel in g/cm³
-
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank is the corrosion rate in the blank solution
-
CR_inhibitor is the corrosion rate in the inhibitor-containing solution
-
-
Logical Relationship: Corrosion Inhibition Mechanism
The following diagram illustrates the proposed mechanism of corrosion inhibition by quinoline derivatives.
Caption: Proposed mechanism of corrosion inhibition by quinoline derivatives.
Application as a Building Block for Functional Materials
This compound can serve as a monomer or a precursor for the synthesis of functional materials such as polymers and metal-organic frameworks.
Experimental Protocol: Synthesis of a Quinoline-Containing Polymer (General Procedure)
This protocol outlines a general method for the synthesis of a polymer incorporating a quinoline moiety. This would need to be adapted for the specific reactivity of this compound.
Materials:
-
Quinoline-2,6-dicarboxylic acid (as a representative monomer)[6]
-
A suitable co-monomer (e.g., a diamine for polyamide synthesis)
-
A suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP))
-
A condensing agent (e.g., triphenyl phosphite)
-
Pyridine
-
Calcium chloride (anhydrous)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diamine co-monomer and anhydrous calcium chloride in NMP and pyridine.
-
Stir the mixture under a nitrogen atmosphere until the salt has completely dissolved.
-
Add Quinoline-2,6-dicarboxylic acid to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C.
-
Maintain the reaction at this temperature for a specified time (e.g., 3-5 hours).
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with hot methanol and water, and then dry it in a vacuum oven at 80°C.
Experimental Workflow: Synthesis of Functional Materials
The following diagram illustrates a generalized workflow for the synthesis and characterization of functional materials derived from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Sulfonation of Quinoline
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the sulfonation of quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of quinoline sulfonation?
A1: The sulfonation of quinoline is an electrophilic substitution reaction that primarily yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[1] The distribution of these isomers is highly dependent on the reaction conditions, particularly the temperature.
Q2: Why are vigorous reaction conditions typically required for quinoline sulfonation?
A2: Quinoline undergoes electrophilic substitution reactions, such as sulfonation, only under vigorous conditions.[1] This is because the nitrogen atom in the quinoline ring is basic and becomes protonated in the strongly acidic reaction medium. The resulting quinolinium ion is deactivated towards electrophilic attack.
Q3: What are the common sulfonating agents used for this reaction?
A3: The most common sulfonating agent is fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][2] The concentration of free SO₃ in the oleum is a critical parameter for the reaction's success.[3]
Q4: How does temperature influence the regioselectivity of the reaction?
A4: Temperature plays a crucial role in determining the major product. Sulfonation at lower temperatures (around 120-180°C) tends to favor the formation of quinoline-8-sulfonic acid as the principal product.[3] At higher temperatures (e.g., 220°C), a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is typically obtained.[1] At 300°C, the thermodynamically favored quinoline-6-sulfonic acid can be formed.[4]
Q5: What is quinoline sulfate, and why is it a challenge?
A5: Quinoline sulfate is a salt formed by the neutralization of the basic quinoline with sulfuric acid.[3] Its relative insolubility in the reaction mixture can be problematic, potentially interfering with the reaction and preventing it from going to completion.[3] To overcome this, a substantial excess of sulfuric acid is often used to keep the quinoline sulfate dissolved.[3]
Troubleshooting Guide
Q1: I am experiencing a low yield of the desired quinoline sulfonic acid. What are the potential causes?
A1: Low yields in quinoline sulfonation can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Reactions conducted below 120°C can be excessively slow.[3] A minimum residence time of about one hour is generally required to complete the sulfonation.[3]
-
Side Reactions: At temperatures above 180°C, side reactions such as carbonization of quinoline and the formation of polysulfonated products increase, which reduces the overall efficiency.[3]
-
Suboptimal Reagent Ratio: The weight ratio of oleum to quinoline should be at least 2:1 to avoid issues with the precipitation of quinoline sulfate.[3] However, ratios exceeding 3:1 can make handling the excess acid during workup inconvenient.[3]
-
Inefficient Product Isolation: Separating the final product from the complex reaction mixture can be challenging. It is often difficult to separate the last 10-30% of quinoline-8-sulfonic acid in a pure form from the crude mixture.[3]
Q2: My reaction is producing a significant amount of tar-like material. How can I prevent this?
A2: Tar formation is typically a result of decomposition and side reactions occurring at excessively high temperatures.[5] To minimize charring:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range (120-180°C).[3] Exceeding 180°C can lead to the carbonization of quinoline.[3]
-
Controlled Addition of Reactants: When working with highly reactive oleum, ensure a slow and controlled addition of quinoline to manage the initial exothermic reaction and prevent localized overheating.[6]
Q3: I am struggling to separate the quinoline-8-sulfonic acid from the reaction mixture. What is an effective isolation procedure?
A3: The purification of quinoline-8-sulfonic acid often involves precipitation and recrystallization.
-
Precipitation: After the reaction, the sulfonated mixture is cooled and then carefully diluted with water (often poured into ice water) to precipitate the product.[2][6] Quinoline-8-sulfonic acid is significantly less soluble in water than the 5- and 7-isomers, which facilitates its separation.[7]
-
Crystallization: About 50-70% of the quinoline-8-sulfonic acid can be precipitated as relatively pure, large crystals from the diluted sulfonation mix.[3] The crystallization is typically carried out at temperatures between 0-50°C, with 20-30°C being preferred, over at least two hours.[3]
-
Filtration/Centrifugation: The precipitated crystals can be separated from the mother liquor by filtration or centrifugation.[3]
Q4: How can I deal with the large excess of sulfuric acid during workup?
A4: The large excess of acid required for the reaction presents a significant disposal and economic challenge.[3] One patented industrial approach involves an integrated process where the mother liquor, containing residual sulfonated quinoline and excess acid, is utilized in a subsequent oxidation step to produce nicotinic acid, thereby consuming the starting materials more efficiently.[3] For laboratory-scale work, careful neutralization is required, which can be a highly exothermic process.
Data Presentation
Table 1: Summary of Reaction Conditions for Quinoline Sulfonation
| Parameter | Condition for Quinoline-8-sulfonic acid | Condition for Mixed Isomers | Source(s) |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Fuming Sulfuric Acid (Oleum) | [1][3] |
| Temperature | 120 - 180°C | 220°C | [1][3] |
| Oleum:Quinoline Ratio | ~2:1 to 3:1 (by weight) | Not specified | [3] |
| Reaction Time | 1 - 6 hours | Not specified | [3] |
| Primary Product(s) | Quinoline-8-sulfonic acid | Mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-8-sulfonic Acid
This protocol is adapted from a patented industrial process.[6]
-
Preparation: Place 250g of 65% fuming sulfuric acid (oleum) into a 500ml three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Reactant Addition: While stirring, slowly add 100g of quinoline to the oleum. Maintain the temperature below 60°C during the addition. The addition should be completed over approximately 3 hours.
-
Reaction: After the addition is complete, continue stirring for another 30 minutes. Then, slowly increase the temperature to 120°C and hold it at this temperature for 3 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Precipitation: Under vigorous stirring, slowly add the sulfonated liquid to 400g of ice water.
-
Isolation: After the addition is complete, cool the resulting slurry to approximately 5°C to ensure maximum precipitation. Filter the solid product, wash it with cold water, and dry to obtain quinoline-8-sulfonic acid.
Visualizations
Caption: General experimental workflow for the sulfonation of quinoline.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. nbinno.com [nbinno.com]
- 3. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Quinoline-6-sulfonic Acid
Welcome to the technical support center for the synthesis of quinoline-6-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by direct sulfonation of quinoline?
A1: Direct sulfonation of quinoline is generally not a recommended method for obtaining a high yield of this compound. The electrophilic substitution on the quinoline ring is directed primarily to the 5- and 8-positions. Vigorous reaction conditions, such as heating quinoline with fuming sulfuric acid at high temperatures (around 220°C), typically result in a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid as the major products. The yield of the 6-isomer is usually very low, making its isolation and purification challenging.
Q2: What are the most effective strategies for synthesizing this compound with a good yield?
A2: To achieve a higher yield of this compound, it is advisable to use a starting material where the sulfonic acid group is already in the desired position or can be introduced regioselectively. The two most promising strategies are:
-
Skraup or Doebner-von Miller Reaction with Sulfanilic Acid: This approach involves building the quinoline ring onto an aniline derivative that already contains a sulfonic acid group at the para-position. Starting with p-aminobenzenesulfonic acid (sulfanilic acid) and reacting it with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under acidic conditions will yield this compound.
-
Diazotization of 6-Aminoquinoline: This two-step method starts with the synthesis of 6-aminoquinoline. The amino group is then converted into a diazonium salt, which is subsequently replaced by a sulfonic acid group in a Sandmeyer-type reaction. This method offers good regioselectivity.
Q3: I am getting a low yield in my Skraup synthesis with sulfanilic acid. What are the common causes?
A3: Low yields in the Skraup synthesis using sulfanilic acid can be attributed to several factors:
-
Reaction Temperature: The reaction is highly exothermic. If the temperature is not controlled, it can lead to charring and the formation of tarry byproducts, significantly reducing the yield. The use of a moderator like ferrous sulfate can help to control the reaction's vigor.
-
Purity of Reagents: The presence of water in the glycerol can lead to lower yields. It is recommended to use anhydrous glycerol.
-
Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., nitrobenzene, arsenic acid) are critical. An insufficient amount may lead to incomplete oxidation of the dihydroquinoline intermediate.
-
Product Isolation: this compound is highly soluble in water, which can make its isolation from the aqueous reaction mixture challenging. Careful pH adjustment and salting out may be necessary to precipitate the product effectively.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be challenging due to its high polarity and the presence of isomers or other sulfonated byproducts.
-
Recrystallization: If the crude product is solid, recrystallization from water or an aqueous alcohol solution can be an effective purification method.
-
Salt Formation and Crystallization: Converting the sulfonic acid to a salt (e.g., with an amine) can sometimes facilitate purification by crystallization. The purified salt can then be converted back to the free acid.
-
Chromatography: For separating mixtures of isomers, techniques like pH-zone-refining counter-current chromatography have been shown to be effective for separating isomeric quinoline sulfonic acids.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Probable Cause | Recommended Solution |
| Ineffective Ring Formation (Skraup/Doebner-von Miller) | Ensure that the reaction temperature is maintained within the optimal range (typically 100-150°C). Verify the concentration and molar ratio of sulfuric acid. Use a moderator like ferrous sulfate to prevent uncontrolled exothermic reactions that can lead to decomposition. |
| Incomplete Diazotization (from 6-Aminoquinoline) | Perform the diazotization at a low temperature (0-5°C) to ensure the stability of the diazonium salt. Use a fresh solution of sodium nitrite and ensure the correct stoichiometric ratio. |
| Inefficient Sulfonation of Diazonium Salt | Ensure that the sulfur dioxide is bubbled through the solution effectively or that the sulfite solution is adequately concentrated. The presence of a copper catalyst (e.g., copper(I) chloride) is often necessary for the Sandmeyer-type reaction to proceed efficiently. |
| Product Loss During Workup | This compound is water-soluble. Avoid excessive washing with water. To precipitate the product, carefully adjust the pH of the solution to its isoelectric point and consider adding a salt (salting out) to decrease its solubility. |
Issue 2: Formation of Isomeric Impurities
| Probable Cause | Recommended Solution |
| Direct Sulfonation of Quinoline Attempted | As mentioned in the FAQs, direct sulfonation leads to a mixture of 5- and 8-isomers. It is best to avoid this method if the 6-isomer is the desired product. |
| Side Reactions in Skraup Synthesis | Impurities from side reactions of the Skraup synthesis can be minimized by careful control of the reaction temperature and the order of reagent addition. |
| Incomplete Separation of Isomers | If a mixture of isomers is obtained, purification by fractional crystallization of the free acid or a suitable salt may be attempted. For more challenging separations, advanced chromatographic techniques like counter-current chromatography may be necessary. |
Experimental Protocols
Method 1: Skraup Synthesis from Sulfanilic Acid
This method builds the quinoline ring system onto p-aminobenzenesulfonic acid.
Materials:
-
p-Aminobenzenesulfonic acid (Sulfanilic acid)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (optional, as a moderator)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to sulfanilic acid.
-
Add ferrous sulfate heptahydrate to the mixture.
-
Slowly add anhydrous glycerol with stirring.
-
Add nitrobenzene to the mixture.
-
Gently heat the mixture. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source and cool the flask if the reaction becomes too rapid.
-
Once the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure the reaction goes to completion.
-
After cooling, carefully pour the reaction mixture into a large volume of cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product. The pH should be carefully adjusted to maximize precipitation.
-
Filter the crude product and wash it with a minimal amount of cold water.
-
For purification, the crude product can be redissolved in a dilute acidic solution, treated with activated charcoal to remove colored impurities, and then reprecipitated by adjusting the pH. Further purification can be achieved by recrystallization from water.
| Parameter | Recommended Value |
| Molar Ratio (Sulfanilic acid : Glycerol) | 1 : 3-4 |
| Molar Ratio (Sulfanilic acid : Sulfuric acid) | 1 : 5-6 |
| Molar Ratio (Sulfanilic acid : Nitrobenzene) | 1 : 1.2-1.5 |
| Reaction Temperature | 120 - 140 °C |
| Reaction Time | 3 - 5 hours |
Method 2: Diazotization of 6-Aminoquinoline
This two-step process involves the synthesis of 6-aminoquinoline followed by its conversion to this compound.
Step 1: Synthesis of 6-Aminoquinoline (via Skraup reaction with p-nitroaniline followed by reduction)
-
A detailed protocol for the Skraup reaction can be adapted from the one above, using p-nitroaniline as the starting material. The resulting 6-nitroquinoline is then reduced to 6-aminoquinoline using a standard reducing agent like tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.
Step 2: Conversion of 6-Aminoquinoline to this compound
Materials:
-
6-Aminoquinoline
-
Hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide
-
Copper(I) chloride
-
Glacial acetic acid
-
Ice
Procedure:
-
Dissolve 6-aminoquinoline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. The completion of diazotization can be checked with starch-iodide paper.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid. This can be done by bubbling SO2 gas through the acetic acid.
-
Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring, while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice water to precipitate the crude this compound.
-
Filter the product, wash with a small amount of cold water, and dry.
-
Purify the product by recrystallization from water or an appropriate solvent.
| Parameter | Recommended Value |
| Diazotization Temperature | 0 - 5 °C |
| Molar Ratio (6-Aminoquinoline : NaNO2) | 1 : 1.1 |
| Catalyst (Sandmeyer-type reaction) | Copper(I) salt |
| Sulfonating Agent | SO2 in acetic acid or aqueous sodium sulfite |
| Reaction Temperature (Sulfonation) | 0 - 25 °C |
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
The following diagrams illustrate the two primary synthesis routes for this compound.
Troubleshooting Logic
This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.
Technical Support Center: Purification of Crude Quinoline-6-sulfonic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude Quinoline-6-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Common impurities depend on the synthesis method but often include:
-
Unreacted Starting Materials: Residual quinoline from the sulfonation reaction.
-
Regioisomers: The sulfonation of quinoline can produce a mixture of isomers, primarily quinoline-5-sulfonic acid and quinoline-8-sulfonic acid, which can be difficult to separate due to similar chemical properties.[1]
-
Polysulfonated Products: Quinoline molecules that have been sulfonated at multiple positions.[2]
-
Residual Acid: Significant amounts of the sulfonating agent, typically sulfuric acid or oleum, remain in the crude product.[2]
-
Quinoline Sulfate: The salt formed between unreacted quinoline and sulfuric acid, which has limited solubility.[2]
Q2: Which analytical techniques are recommended to assess the purity of the crude product?
A2: Before starting purification, it's crucial to identify the nature and number of impurities. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product from its isomers and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired isomer and detect organic impurities.
-
Thin Layer Chromatography (TLC): A quick method to get a qualitative sense of the number of components in the crude mixture.[3]
Q3: What is the most effective method for purifying crude this compound on a lab scale?
A3: Recrystallization is the most common and effective method for purifying quinoline sulfonic acids. The process typically involves carefully adding water to the crude sulfonation reaction mixture to selectively precipitate the sulfonic acid product, leaving most of the excess sulfuric acid and some impurities in the mother liquor.[2]
Q4: Are there stability concerns when purifying this compound?
A4: Quinoline sulfonic acids are generally stable compounds. However, prolonged exposure to very high temperatures should be avoided to prevent potential desulfonation or degradation. The primary focus during purification should be on controlled crystallization to ensure high purity and yield.
Troubleshooting Guides
Issue 1: Low or No Crystal Formation During Recrystallization
-
Potential Cause: The chosen solvent system is too effective, keeping the product fully dissolved even at low temperatures.
-
Recommended Solution:
-
Reduce Solvent Volume: If possible, carefully remove some of the solvent under reduced pressure to create a more concentrated, supersaturated solution.
-
Introduce an Anti-Solvent: If your product is dissolved in a good solvent (e.g., water), slowly add a "bad" solvent (an anti-solvent in which it is poorly soluble, like isopropanol or acetone) until turbidity persists. Gently heat to clarify and then cool slowly.
-
Induce Crystallization: Try scratching the inside of the flask below the solvent line with a glass rod or adding a seed crystal of pure this compound to provide a nucleation site.[3]
-
Slow Cooling: Ensure the solution cools to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling can lead to oiling out rather than crystallization.[3]
-
Issue 2: The Purified Product is Contaminated with Sulfuric Acid
-
Potential Cause: Residual mother liquor containing sulfuric acid is trapped within the crystalline product (occlusion).
-
Recommended Solution:
-
Thorough Washing: After filtering the crystals, wash the filter cake thoroughly with a small amount of cold water or a cold mixture of water and an organic solvent.[2] This helps remove surface impurities without dissolving a significant amount of the product.
-
Re-crystallization: If purity remains low, a second recrystallization step may be necessary to achieve the desired purity level.
-
Issue 3: The Product "Oils Out" Instead of Forming Crystals
-
Potential Cause: The solution is too concentrated, or it is being cooled too quickly, causing the product to separate as a liquid phase before it can form an ordered crystal lattice.[3]
-
Recommended Solution:
-
Add More Solvent: Add a small amount of the "good" solvent to the oiled-out mixture and heat until the oil dissolves completely.
-
Slow Cooling: Allow the solution to cool very slowly and without agitation to encourage proper crystal growth.
-
Solvent System Change: Consider a different solvent or solvent mixture for the recrystallization process.
-
Purification Data
The effectiveness of recrystallization is highly dependent on the chosen solvent system. The following table provides a comparative overview of potential solvent systems for purifying this compound based on general principles.
| Purification Method | Solvent System | Expected Purity | Expected Yield | Advantages & Disadvantages |
| Precipitation/Crystallization | Water added to Sulfonation Mix | Good to High | Moderate to High | Advantage: Effectively removes large amounts of sulfuric acid.[2] Disadvantage: May co-precipitate isomeric impurities. |
| Recrystallization | Water | High | Moderate | Advantage: "Green" and inexpensive solvent. Disadvantage: Solubility may be high, potentially reducing yield. |
| Recrystallization | Water/Isopropanol | Very High | Moderate | Advantage: The anti-solvent (isopropanol) can reduce solubility in the mother liquor, improving yield. Disadvantage: Requires careful optimization of the solvent ratio. |
| Acid-Base Precipitation | Dissolve in Base, Neutralize with Acid | High | Moderate | Advantage: Can remove non-acidic impurities. Disadvantage: Introduces additional salts that must be removed. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Precipitation
This protocol is adapted from methods used for purifying isomeric quinoline sulfonic acids and is designed to separate the product from the bulk of the sulfuric acid used during synthesis.[2]
Objective: To obtain solid this compound from a crude sulfonation reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Deionized water
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Initial Setup: Place the flask containing the crude sulfonation mixture in a well-ventilated fume hood. Prepare an ice bath.
-
Dilution: While stirring the crude mixture, slowly and cautiously add an equal weight of cold deionized water. This step is highly exothermic; control the temperature by using the ice bath and a slow addition rate.
-
Crystallization: After the addition of water is complete, continue stirring the mixture and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[2]
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any remaining sulfuric acid and mother liquor.[2] Repeat the wash step two to three times.
-
Drying: Carefully transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to remove residual water.
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of Quinoline Sulfonic Acids
Welcome to the technical support center for the synthesis of quinoline sulfonic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of quinoline sulfonic acids.
Issue 1: Low Yield of the Desired Sulfonated Product
Symptoms:
-
The final isolated yield is significantly lower than expected.
-
TLC or HPLC analysis shows a large amount of unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Incomplete Reaction | Monitor reaction progress via TLC or HPLC. Consider extending the reaction time or incrementally increasing the temperature. | Insufficient reaction time or temperature can lead to unreacted starting material. Be cautious as higher temperatures can promote side reactions.[1] |
| Suboptimal Reagent Concentration | Ensure the correct concentration of the sulfonating agent (e.g., fuming sulfuric acid). | Too low a concentration may result in an incomplete reaction, while too high a concentration can increase side reactions like di-sulfonation.[1] |
| Moisture Contamination | Use fresh, anhydrous sulfonating agents and thoroughly dried glassware. Conduct the reaction under anhydrous conditions. | Sulfonating agents are highly reactive with water, which leads to their decomposition and reduces their effective concentration.[1] |
| Inefficient Product Isolation | If the product is highly soluble, adjust the pH or add an anti-solvent to induce precipitation after quenching the reaction with ice. To break emulsions during extraction, add a saturated brine solution. | Significant product loss can occur during work-up and purification.[1] |
Issue 2: Formation of Unwanted Isomers
Symptoms:
-
NMR or other spectroscopic analysis reveals a mixture of quinoline sulfonic acid isomers (e.g., a mix of 5- and 8-isomers).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Incorrect Reaction Temperature | Carefully control the reaction temperature using an ice bath or other cooling methods. | Temperature is a critical factor in determining the position of sulfonation. For instance, in the sulfonation of quinoline, substitution generally occurs at the 5- and 8-positions.[1] Lower temperatures typically favor the formation of the 5-sulfonic acid isomer.[1] |
| Kinetic vs. Thermodynamic Control | Research the specific quinoline derivative to understand the kinetic and thermodynamic products of sulfonation. | The isomer ratio can be influenced by whether the reaction is under kinetic or thermodynamic control. |
Issue 3: Significant Byproduct Formation (Di-sulfonation, Tarring)
Symptoms:
-
The presence of multiple spots on a TLC plate, corresponding to byproducts.
-
Formation of a black, tarry residue in the reaction flask.
-
The crude product is difficult to purify.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Excess Sulfonating Agent | Use a stoichiometric amount or only a slight excess of the sulfonating agent. Add the agent dropwise at a low temperature. | This minimizes localized high concentrations of the sulfonating agent, which can lead to di-sulfonation.[1] |
| High Reaction Temperature | Avoid excessively high reaction temperatures and prolonged reaction times. | High temperatures can lead to the degradation of the starting material or product, as well as carbonization, resulting in tar formation.[2] |
| Vigorous Reaction (Skraup Synthesis) | Use a moderator such as ferrous sulfate (FeSO₄) or boric acid to control the exothermic nature of the reaction.[3][4] | The Skraup synthesis is notoriously vigorous and can lead to significant tar formation if not controlled.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing quinoline sulfonic acids?
A1: The most common side reactions include the formation of isomeric byproducts (e.g., quinoline-8-sulfonic acid when quinoline-5-sulfonic acid is the target), di- or poly-sulfonated products, and the formation of quinoline sulfate, which can precipitate.[2] At elevated temperatures, degradation and carbonization can occur, leading to tar formation.[2] In methods like the Skraup synthesis, polymerization of intermediates is also a significant side reaction.[5]
Q2: How can I control the regioselectivity of sulfonation on the quinoline ring?
A2: The primary method for controlling regioselectivity is through careful management of the reaction temperature.[1] For many quinoline derivatives, sulfonation at lower temperatures favors the formation of the 5-sulfonic acid isomer, while higher temperatures may lead to a different isomer distribution.[1] The choice of sulfonating agent and the presence of existing substituents on the quinoline ring also play a crucial role in directing the incoming sulfonic acid group.
Q3: My Skraup synthesis is extremely vigorous and producing a lot of tar. What can I do?
A3: The Skraup synthesis is known for being highly exothermic.[3][4] To moderate the reaction, you can add ferrous sulfate (FeSO₄), which helps to control the reaction rate.[3] It is also crucial to add the concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[5] Gentle initial heating should be applied, and once the reaction starts, the external heat source should be removed to allow the exotherm to sustain the reaction.[5]
Q4: What is the best way to purify crude quinoline sulfonic acid?
A4: Recrystallization is a common and effective method for purifying the final product.[1] Screening various solvent systems, such as water or ethanol/water mixtures, is recommended to find one that provides good separation from impurities. If the crude product is contaminated with tar from a Skraup synthesis, steam distillation of the basified reaction mixture can be used to isolate the quinoline product before purification.[6] For sulfonated products that precipitate from the reaction mixture, washing the precipitate with cold deionized water can help remove impurities.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Quinoline Sulfonation
| Reactant | Sulfonating Agent | Temperature | Major Products | Observations |
| Quinoline | Fuming Sulfuric Acid | 220°C | Mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[4] | Vigorous conditions are required for the sulfonation of the parent quinoline. |
| 8-Ethoxyquinoline | Fuming Sulfuric Acid or Chlorosulfonic Acid | Low Temperature (e.g., 0-10°C) | Favors formation of 8-ethoxyquinoline-5-sulfonic acid.[1] | The electron-donating ethoxy group activates the ring and directs sulfonation to the 5-position.[1] |
| Quinoline | Oleum | 120-180°C | Primarily quinoline-8-sulfonic acid, with some polysulfonated quinoline and quinoline sulfate.[2] | Above 180°C, side reactions leading to carbonization increase.[2] |
Experimental Protocols
Protocol 1: Synthesis of 8-Ethoxyquinoline-5-sulfonic Acid
Materials:
-
8-Ethoxyquinoline
-
Fuming Sulfuric Acid (20-30% SO₃) or Chlorosulfonic Acid
-
Ice
-
Deionized Water
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the 8-ethoxyquinoline.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add the sulfonating agent dropwise to the stirred 8-ethoxyquinoline, ensuring the temperature is maintained below 10 °C.[1]
-
After the addition is complete, continue stirring at the controlled temperature. The optimal reaction time should be determined experimentally (e.g., for several hours) and can be monitored by TLC or HPLC.[1]
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.[1]
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.[1]
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified product under vacuum.
Protocol 2: Skraup Synthesis of Quinoline
Materials:
-
Aniline (freshly distilled)
-
Glycerol
-
Ferrous Sulfate Heptahydrate
-
Concentrated Sulfuric Acid
-
Concentrated Sodium Hydroxide solution
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add aniline, ferrous sulfate heptahydrate, and glycerol.[5]
-
Slowly and carefully add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[5]
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins (indicated by vigorous boiling), remove the external heat source. The reaction should sustain reflux for 30-60 minutes.[3]
-
After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure completion.[3]
-
Allow the reaction mixture to cool.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Set up for steam distillation and distill the quinoline from the tarry residue.[3]
-
Separate the quinoline from the aqueous distillate and purify further if necessary.
Visualizations
Caption: Workflow for the sulfonation of 8-ethoxyquinoline.
Caption: Troubleshooting logic for quinoline sulfonic acid synthesis.
References
Technical Support Center: Optimization of Quinoline Sulfonation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for quinoline sulfonation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of quinoline sulfonation?
The reaction of quinoline with oleum (fuming sulfuric acid) typically yields a mixture of products, with quinoline-8-sulfonic acid being the principal product.[1] However, the formation of other isomers, such as quinoline-5-sulfonic acid, and polysulfonated quinoline derivatives can also occur.[1][2]
Q2: What are the critical parameters influencing the outcome of quinoline sulfonation?
The key factors that control the yield and regioselectivity of quinoline sulfonation are:
-
Reaction Temperature: Temperature plays a crucial role in determining the isomeric distribution and the extent of side reactions.[1][3]
-
Concentration of Sulfonating Agent: The concentration of sulfur trioxide in the oleum is a critical factor.[1]
-
Reaction Time: Sufficient reaction time is necessary for the completion of the sulfonation.[1]
-
Ratio of Reactants: The weight ratio of oleum to quinoline should be carefully controlled.[1]
Q3: How does reaction temperature affect the regioselectivity of the sulfonation?
Controlling the reaction temperature is essential for directing the sulfonation to a specific position on the quinoline ring. For instance, in the sulfonation of 8-ethoxyquinoline, lower reaction temperatures generally favor the formation of the 5-sulfonic acid isomer.[3] When sulfonating quinoline, heating to 300°C can convert quinoline-8-sulfonic acid to the thermodynamically favored quinoline-6-sulfonic acid.[4]
Q4: What are the common side reactions observed during quinoline sulfonation?
Common side reactions include:
-
Polysulfonation: The introduction of multiple sulfonic acid groups onto the quinoline ring.[1]
-
Carbonization: Decomposition of the organic material at excessively high temperatures.[1]
-
Formation of Isomeric Byproducts: The formation of undesired sulfonic acid isomers.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or HPLC.[3]- Consider incrementally increasing the reaction temperature, but be mindful of potential side reactions.[3] |
| Suboptimal Reagent Concentration | - Use a fresh, unopened bottle of the sulfonating agent (e.g., fuming sulfuric acid) as it is sensitive to moisture.[3]- Ensure the concentration of the sulfonating agent is appropriate; too low may lead to an incomplete reaction, while too high can promote side reactions.[3] |
| Moisture Contamination | - Thoroughly dry all glassware before use.[3]- Conduct the reaction under anhydrous conditions to prevent the deactivation of the sulfonating agent.[3] |
| Poor Mixing | - Ensure efficient and continuous stirring throughout the reaction, especially during the addition of the sulfonating agent, to maintain a homogeneous mixture.[3] |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | - Carefully control the reaction temperature. For specific isomers, the temperature may need to be precisely maintained. Lower temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic products.[3][4] |
| Reaction Time | - The distribution of isomers can change over time. Monitor the isomeric ratio at different time points to determine the optimal reaction duration for the desired product. |
Issue 3: Formation of Tarry Byproducts or Carbonization
| Potential Cause | Troubleshooting Step |
| Excessively High Reaction Temperature | - Avoid exceeding the recommended temperature range for the specific sulfonation reaction. Temperatures above 180°C can lead to the carbonization of quinoline.[1]- Ensure uniform heating of the reaction mixture to prevent localized hotspots. |
| Prolonged Reaction Time at High Temperatures | - Minimize the reaction time at elevated temperatures once the reaction has reached completion to reduce the formation of degradation products.[1] |
Experimental Protocols & Data
General Protocol for Quinoline Sulfonation to Quinoline-8-Sulfonic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Quinoline
-
Fuming Sulfuric Acid (Oleum)
-
Ice
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Ice bath
Procedure:
-
In a round-bottom flask, place the fuming sulfuric acid.
-
While stirring, slowly add quinoline to the fuming sulfuric acid, ensuring the temperature is kept below a specific point (e.g., 40-60°C) by using a cooling bath if necessary.[5]
-
After the addition is complete, continue stirring for a short period (e.g., 30 minutes).[5]
-
Slowly heat the reaction mixture to the desired sulfonation temperature (e.g., 110-150°C) and maintain it for a set duration (e.g., 3 hours).[5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring to precipitate the product.[5]
-
Cool the resulting suspension in an ice bath to ensure complete precipitation.
-
Collect the solid product by filtration, wash it with cold water, and dry it to obtain the crude quinoline sulfonic acid.
Summary of Reaction Conditions for Quinoline Sulfonation
| Product | Sulfonating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Quinoline-8-sulfonic acid | 65% Fuming Sulfuric Acid | 120 | 3 | ~75 | [5] |
| Quinoline-8-sulfonic acid | 65% Fuming Sulfuric Acid | 115 | 3 | ~77 | [5] |
| Quinoline-8-sulfonic acid | 65% Fuming Sulfuric Acid | 110 | 3 | ~79 | [5] |
| Quinoline-8-sulfonic acid | Oleum | 140-150 | Not specified | Not specified | [6] |
| Mixture of quinoline-8- and -5-sulfonic acid | Fuming Sulfuric Acid | 220 | Not specified | Not specified | [2] |
| Quinoline-8-sulfonic acid | 30% Oleum | 140 | 3 | Low (Example V) | [1] |
Visualizations
Experimental Workflow for Quinoline Sulfonation
Caption: A typical experimental workflow for the sulfonation of quinoline.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in quinoline sulfonation.
References
Technical Support Center: Purification of Quinoline-6-sulfonic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from Quinoline-6-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the sulfonation of quinoline, a variety of impurities can be generated. The most common include:
-
Unreacted Starting Materials: Residual quinoline that did not undergo sulfonation.
-
Regioisomers: The sulfonation of quinoline can lead to the formation of other isomers, primarily quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[1]
-
Polysulfonated Products: Over-sulfonation can result in the formation of di- or tri-sulfonated quinoline derivatives.
-
Inorganic Salts: Residual sulfuric acid and inorganic salts (e.g., sodium sulfate) from the reaction and workup steps are common contaminants.[2]
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other byproducts may be present. For instance, harsh reaction conditions can lead to charring and the formation of tarry byproducts.[3]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[4][5] A reverse-phase C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., with phosphoric or formic acid) can provide good separation of the main compound from its impurities.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile or semi-volatile impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can help in identifying organic impurities.
Q3: What are the primary challenges in purifying this compound?
A3: The primary challenges stem from its high polarity and solubility in aqueous solutions. These properties can make traditional purification methods like standard silica gel chromatography difficult due to strong binding or poor resolution. Additionally, the presence of structurally similar isomers can complicate separation. The acidic nature of the sulfonic acid group can also lead to interactions with certain stationary phases.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Product does not crystallize | The solution is not sufficiently saturated. / The chosen solvent is too good a solvent. | - Concentrate the solution by carefully evaporating some of the solvent. - Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a co-solvent to modify the solvent properties.[9] - Use a larger volume of solvent to avoid high supersaturation. |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. / Too much solvent was used. | - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
| Crystals are colored | Colored impurities are present and co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of the desired product.[9] - A second recrystallization may be necessary. |
Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of isomers (HPLC or Ion-Exchange) | The mobile phase or elution gradient is not optimized. | - HPLC: Adjust the gradient steepness, the organic modifier concentration, or the pH of the aqueous phase. Using a different stationary phase (e.g., phenyl-hexyl) may offer alternative selectivity.[3] - Ion-Exchange: Optimize the salt gradient for elution. A shallower gradient can improve resolution.[11] |
| Peak tailing in HPLC | Secondary interactions between the sulfonic acid group and the stationary phase (e.g., residual silanols on C18 columns). | - Adjust the pH of the mobile phase to ensure the sulfonic acid is fully ionized. - Add a competing agent, like a small amount of triethylamine, to the mobile phase to block active sites on the stationary phase.[12] - Use a column with low silanol activity or an end-capped column.[6] |
| Product decomposition on the column | The stationary phase is not suitable for the acidic nature of the compound (e.g., acidic silica gel). | - For column chromatography, consider using a less acidic stationary phase like neutral alumina. - Deactivate silica gel by pre-flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine.[3] |
| High backpressure in HPLC | The column frit is clogged with particulate matter. / The sample has precipitated on the column. | - Always filter samples and mobile phases through a 0.45 µm filter before use.[13] - Ensure the sample is fully dissolved in the injection solvent. - If the column is clogged, try back-flushing it with a strong solvent.[14] |
Data Presentation
The following tables summarize quantitative data for purification methods applied to quinoline sulfonic acids and related compounds.
Table 1: Purity and Yield Data for Quinoline Sulfonic Acid Purification
| Purification Method | Starting Material | Achieved Purity (%) | Yield (%) | Source |
| Crystallization | Crude Quinoline-8-sulfonic acid | Relatively Pure (not specified) | 1.34 lbs from 9.30 lbs crude mix | [15] |
| Precipitation & Washing | Technical Quinoline Yellow* | 88.4 - 89.4 | Not specified | [2] |
*Note: Quinoline Yellow is a mixture of sulfonated quinophthalones, which includes a 6-sulfo-2-quinolinyl moiety.
Table 2: HPLC Analysis Parameters for Sulfonated Quinophthalones
| Parameter | Value |
| Limit of Detection (LOD) | |
| 6'-SA | 1.23% |
| 6',5"diSA | 0.42% |
| 6',8'-diSA | 0.11% |
| 6',8',5-triSA | 0.01% |
| Limit of Quantification (LOQ) | |
| 6'-SA | 3.70% |
| 6',5"diSA | 1.26% |
| 6',8'-diSA | 0.34% |
| 6',8',5-triSA | 0.04% |
| Recovery | 91.07 - 99.45% |
| Precision (RSD) | 0.55 - 0.80% |
Data from an HPLC method for sulfonated quinophthalones, demonstrating the sensitivity of the technique.[4]
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from similar compounds)
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Deionized water or an ethanol/water mixture
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water (or the chosen solvent system) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Ion-Exchange Chromatography (General Protocol)
Objective: To separate this compound from non-ionic or less negatively charged impurities.
Materials:
-
Crude this compound
-
Anion exchange resin (e.g., DEAE-cellulose)
-
Chromatography column
-
Low salt buffer (starting buffer)
-
High salt buffer (elution buffer)
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation and Column Packing: Swell the anion exchange resin in the starting buffer according to the manufacturer's instructions. Pack the column with the resin slurry, ensuring a uniform bed.
-
Column Equilibration: Wash the packed column with 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate are the same as the starting buffer.[16]
-
Sample Preparation: Dissolve the crude this compound in the starting buffer. Ensure the pH is adjusted so that the target molecule is negatively charged and will bind to the resin. The sample should be filtered to remove any particulate matter.[13]
-
Sample Loading: Apply the prepared sample to the top of the column at a controlled flow rate.
-
Washing: Wash the column with several column volumes of the starting buffer to remove any unbound or weakly bound impurities.
-
Elution: Elute the bound this compound by applying a gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) or by a step-wise increase in salt concentration.[11]
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions (e.g., by HPLC or UV-Vis spectroscopy) to identify those containing the purified product.
-
Desalting: Combine the pure fractions and remove the salt, if necessary, by a suitable method like dialysis or size-exclusion chromatography.
Visualizations
References
- 1. mt.com [mt.com]
- 2. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Quinoline sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. lcms.cz [lcms.cz]
- 13. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 16. tinocolab.weebly.com [tinocolab.weebly.com]
Stability issues of Quinoline-6-sulfonic acid under different conditions
Welcome to the Technical Support Center for Quinoline-6-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered when working with this compound.
Q1: I am observing unexpected degradation of my this compound sample in an aqueous solution. What are the likely causes?
A1: Degradation of this compound in aqueous solutions can be influenced by several factors, primarily pH and temperature. The quinoline ring system and the sulfonic acid group can be susceptible to hydrolysis under certain conditions. It is advisable to maintain the pH of the solution within a neutral to moderately acidic range for better stability.[1] Elevated temperatures will accelerate degradation.
Q2: My sample of this compound is showing a color change to yellow or brown. Is this an indication of degradation?
A2: Yes, a color change to yellow or brown, especially when exposed to light, is a common indicator of degradation for quinoline compounds.[2] This is often due to photolytic degradation. To minimize this, always store this compound, both in solid form and in solution, protected from light.
Q3: I am seeing extra peaks in my HPLC analysis of a formulation containing this compound and common excipients. Could this be due to incompatibility?
A3: It is possible that the extra peaks are degradation products resulting from an incompatibility between this compound and the excipients. Acidic active pharmaceutical ingredients can interact with certain excipients, such as magnesium stearate.[3][4] It is crucial to perform compatibility studies with your specific formulation components.
Q4: How can I prevent oxidative degradation of this compound during my experiments?
A4: Quinoline derivatives can be susceptible to oxidation.[5][6] If your experimental conditions involve oxidizing agents or exposure to air for extended periods at elevated temperatures, consider working under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants could be explored, but their compatibility with this compound and your analytical methods would need to be validated.
Troubleshooting Guide: Unexpected Degradation in Experiments
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram | Hydrolytic degradation | - Verify the pH of your solution. Maintain a neutral to slightly acidic pH if possible.- Avoid prolonged exposure to strongly acidic or basic conditions. |
| Thermal degradation | - Control the temperature of your experiment. Avoid excessive heat.- If heating is necessary, minimize the duration. | |
| Photodegradation | - Protect your samples from light at all stages of the experiment and storage.- Use amber vials or wrap containers in aluminum foil. | |
| Oxidative degradation | - Degas your solvents.- Consider working under an inert atmosphere. | |
| Excipient incompatibility | - Perform compatibility studies with individual excipients.- Analyze binary mixtures of this compound and each excipient under stress conditions. | |
| Change in sample color (yellowing/browning) | Photodegradation | - Immediately move samples to light-protected storage.- Re-evaluate your experimental workflow to minimize light exposure. |
| Decrease in assay value of this compound | General degradation | - Systematically investigate the factors listed above (pH, temperature, light, oxygen, excipients) to identify the root cause.- Review your sample preparation and storage procedures. |
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8]
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent like acetonitrile or methanol if solubility is an issue).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 48 hours.
-
At various time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 48 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 48 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.
-
At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation (Solid and Solution):
-
Expose solid this compound and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.
Protocol 2: Stability-Indicating HPLC Method for this compound
A validated HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[9] The following is a general method that may require optimization.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.
Data Presentation
The following tables present hypothetical quantitative data from forced degradation studies. Actual experimental data should be substituted.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant RRT |
| 0.1 M HCl at 60°C | 48 | 15.2 | 2 | 0.85 |
| 0.1 M NaOH at 60°C | 48 | 22.5 | 3 | 0.78, 1.15 |
| 3% H₂O₂ at RT | 48 | 8.9 | 1 | 0.92 |
| Thermal (80°C, solid) | 168 | 5.1 | 1 | 1.10 |
| Photolytic | - | 12.8 | 2 | 0.88, 1.21 |
Table 2: Excipient Compatibility Study of this compound (Hypothetical Data) (Binary mixtures (1:1) stored at 50°C/75% RH for 4 weeks)
| Excipient | Initial % Degradation | Final % Degradation | Appearance Change |
| Lactose | < 0.1 | 1.2 | No change |
| Microcrystalline Cellulose | < 0.1 | 0.8 | No change |
| Magnesium Stearate | < 0.1 | 4.5 | Slight yellowing |
| Starch | < 0.1 | 0.5 | No change |
Visualizations
Logical Workflow for Investigating Stability Issues
References
- 1. Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of thioctic acid, magnesium stearate and pyridoxine hydrochloride compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microbial degradation of quinoline: Kinetic studies with Comamonas acidovorans DSM 6426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Skraup Synthesis of Quinolines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Skraup synthesis of quinolines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction conditions and improve product yields.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
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Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
-
Answer: A runaway Skraup reaction is a significant safety concern due to the highly exothermic nature of the dehydration of glycerol and subsequent cyclization and oxidation steps.[1][2][3]
Immediate Actions:
-
If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it.[4]
-
Be prepared for a sudden increase in pressure and ensure appropriate venting is in place.
-
Always use a blast shield in front of the reaction setup.[4]
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2][4] It is believed to act as an oxygen carrier, slowing down the oxidation step.[2][4] Boric acid can also be used as a moderator.[1]
-
Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, the oxidizing agent (if different from the aniline derivative), ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid with cooling.[4][5]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction itself should sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.[4][5]
-
Issue 2: The yield of the desired quinoline product is consistently low.
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Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes and how can I improve them?
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Answer: Low yields in a Skraup synthesis can stem from several factors, including incomplete reaction, side product formation, and purification losses.[4]
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[4]
-
Substituent Effects: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[4]
-
-
Side Product Formation (Tar):
-
The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from glycerol dehydration) and other intermediates, leading to significant tar formation.[1][3]
-
Minimizing the reaction temperature and time can help reduce tar formation. The use of a moderator like ferrous sulfate also helps in controlling the reaction rate and reducing charring.[1][3]
-
-
Purification Losses:
-
Ensure efficient extraction of the quinoline product from the reaction mixture. Steam distillation is a highly effective method for separating the volatile quinoline from non-volatile tar.[1][4]
-
Unreacted aniline can co-distill with the product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[4][5]
-
-
Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.
-
Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective methods for purification?
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Answer: Tar removal is a critical challenge in the Skraup synthesis.[1]
Purification Methods:
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Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[1][4] The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.[4]
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Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[4]
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Treatment with Activated Carbon: For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.[4]
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Distillation under Reduced Pressure: The final purification of the collected quinoline can be achieved by distillation under reduced pressure.[4]
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Frequently Asked Questions (FAQs)
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Q1: What is the role of ferrous sulfate in the Skraup synthesis?
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A1: Ferrous sulfate (FeSO₄) acts as a moderator to control the often violent exothermic reaction.[1][2][4] It is thought to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing the reaction from becoming uncontrollable and reducing tar formation.[2][3][4]
-
-
Q2: How do substituents on the aniline ring affect the yield?
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A2: The nature and position of substituents on the aniline ring have a significant impact on the course of the reaction and the final yield. Electron-donating groups (e.g., -CH₃, -OCH₃) generally increase the reaction rate and yield, while electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the electrophilic cyclization step more difficult and often resulting in lower yields.[4] For instance, the synthesis of 8-nitroquinoline from o-nitroaniline can result in a significantly lower yield compared to the synthesis using a less deactivated aniline.
-
-
Q3: Can I use a substitute for glycerol?
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A3: Yes, modifications of the Skraup synthesis, such as the Doebner-von Miller reaction, utilize α,β-unsaturated aldehydes or ketones in place of glycerol.[6] This allows for the synthesis of quinolines with substituents on the pyridine ring.
-
-
Q4: What are some common oxidizing agents used in the Skraup synthesis?
Data Presentation: Impact of Reaction Components on Yield
The following tables summarize quantitative data on how different components can affect the yield of the Skraup synthesis.
Table 1: Effect of Aniline Substituents on Quinoline Yield
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |
| Aniline | Nitrobenzene | Quinoline | 84-91% |
| o-Bromoaniline | Self (o-nitroaniline) | 8-Bromoquinoline | ~75% |
| o-Nitroaniline | Self | 8-Nitroquinoline | ~17% |
| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | up to 100% |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 7-Nitro-6-methoxyquinoline | Not specified |
Data compiled from multiple sources.
Table 2: Influence of Different Oxidizing Agents on Quinoline Yield from Aniline
| Oxidizing Agent | Yield (%) | Notes |
| Nitrobenzene | 84-91% | Can also act as a solvent; reaction can be violent without a moderator.[7][8] |
| Arsenic Pentoxide | Generally good yields | Reaction is often less violent than with nitrobenzene.[8] |
| Ferric Oxide | Lower yields reported | Milder reaction conditions.[5] |
| Iodine | - | Used in some modified procedures.[7] |
Experimental Protocols
Standard Protocol for the Synthesis of Quinoline from Aniline (Adapted from Organic Syntheses)
This procedure is a well-established method for the synthesis of quinoline.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for work-up)
Procedure:
-
Charging the Reactants: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, and glycerol.
-
Addition of Moderator: Add ferrous sulfate heptahydrate to the mixture and stir to ensure it is well-dispersated.[2]
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, and the flask should be cooled in an ice bath to maintain control over the temperature.[1][4]
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[2] If the reaction becomes too vigorous, additional cooling may be necessary.[5]
-
Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[4][5]
-
Work-up and Purification:
-
Allow the reaction mixture to cool.
-
Carefully dilute the mixture with water and then make it strongly alkaline with a concentrated solution of sodium hydroxide.[7]
-
Perform a steam distillation to isolate the crude quinoline from the tarry residue.[4][7]
-
Separate the quinoline layer from the aqueous distillate. The aqueous layer can be re-distilled to recover more product.[5]
-
(Optional but recommended) To remove unreacted aniline, acidify the crude quinoline with dilute sulfuric acid, cool in an ice bath, and add a solution of sodium nitrite to diazotize the aniline. Gently warm the solution to decompose the diazonium salt. Then, make the solution alkaline again and perform a final steam distillation.[4][5]
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Dry the purified quinoline over a suitable drying agent (e.g., anhydrous potassium carbonate) and perform a final distillation under reduced pressure.[7]
-
Visualizations
Troubleshooting Workflow for Low Quinoline Yield
Caption: A decision-making diagram for troubleshooting low product yields in Skraup synthesis.
Simplified Mechanism of the Skraup Synthesis
Caption: Key steps in the reaction mechanism of the Skraup synthesis of quinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Sulfonation of Substituted Quinolines
Welcome to the technical support center for the sulfonation of substituted quinolines. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of this important reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of quinoline sulfonation and what factors control their formation?
The direct sulfonation of quinoline typically yields a mixture of quinoline-8-sulfonic acid and quinoline-6-sulfonic acid. The regioselectivity of the reaction is primarily controlled by the reaction temperature, a classic example of kinetic versus thermodynamic control.
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Kinetic Control (Lower Temperatures): At lower temperatures (e.g., 90-120°C), the reaction is under kinetic control, and the major product is quinoline-8-sulfonic acid . This isomer is formed faster.
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Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 220-300°C), the reaction is under thermodynamic control.[1] The initially formed 8-sulfonic acid isomer can rearrange to the more stable This compound , which becomes the sole or major product.
Q2: How do substituents on the quinoline ring affect the regioselectivity of sulfonation?
Substituents on the quinoline ring influence both the rate of reaction and the position of sulfonation. The substitution occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring.
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Electron-Donating Groups (EDGs) like methyl (-CH₃) or hydroxyl (-OH) groups activate the benzene ring, making it more susceptible to electrophilic attack. They generally direct sulfonation to the ortho and para positions relative to themselves. For instance, in 2-methylquinoline, sulfonation at higher temperatures favors the formation of 2-methylthis compound.
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Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) groups deactivate the benzene ring, making sulfonation more difficult and requiring harsher conditions. They generally direct incoming electrophiles to the meta position relative to themselves.
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Hydroxyl Groups: For 8-hydroxyquinoline, the pH of the reaction medium can control the substitution site. Under acidic conditions, the 5-position is attacked first. In basic conditions, the electrophile is directed to the 7-position.[2]
Q3: Why is anhydrous condition crucial for sulfonation?
Sulfonating agents, such as fuming sulfuric acid (oleum) and chlorosulfonic acid, are highly reactive towards water. Moisture can decompose the sulfonating agent, reducing its effective concentration and leading to incomplete reactions or low yields. Therefore, ensuring all glassware is thoroughly dried and the reaction is protected from atmospheric moisture is critical for success.
Q4: Can the sulfonic acid group be used as a protecting or directing group?
Yes, the reversibility of the sulfonation reaction makes the sulfonic acid group an excellent protecting and directing group.[3] A sulfonic acid group can be introduced to block a specific position (e.g., position 5 or 7 in 8-hydroxyquinoline), forcing another electrophile to react at a different available position.[2] The sulfonic acid group can then be removed by heating the compound in a dilute aqueous acid, a process called desulfonation.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient reaction temperature or time. 2. Deactivated sulfonating agent due to moisture. 3. Highly deactivated quinoline substrate. | 1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress using TLC or HPLC. 2. Use fresh, unopened sulfonating agent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., N₂ or Ar). 3. For deactivated substrates, consider using a stronger sulfonating agent (e.g., oleum with a higher SO₃ concentration) or harsher conditions, but be mindful of potential side reactions. |
| Formation of the Wrong Isomer | 1. Incorrect reaction temperature for the desired product (kinetic vs. thermodynamic). 2. Insufficient time for rearrangement to the thermodynamic product. | 1. To obtain the 8-sulfonic acid (kinetic product), maintain a lower reaction temperature (e.g., 90-120°C). 2. To obtain the 6-sulfonic acid (thermodynamic product), use a higher temperature (e.g., >200°C) and ensure sufficient reaction time for the isomerization to complete. For 2-methylquinoline, temperatures of 80-120°C favor the 6-isomer. |
| Formation of Polysulfonated Byproducts | 1. Reaction temperature is too high. 2. Excessively strong sulfonating agent or high concentration. | 1. Reduce the reaction temperature. While higher temperatures favor the thermodynamic product, excessively high temperatures can lead to side reactions. 2. Use a milder sulfonating agent or a lower concentration of oleum. |
| Product is Difficult to Isolate/Purify | 1. The product is highly soluble in the workup solution. 2. Presence of isomeric impurities with similar properties. | 1. After quenching the reaction on ice, adjust the pH of the solution to the isoelectric point of the sulfonic acid to minimize its solubility and induce precipitation. 2. For separating isomers, advanced techniques like pH-zone-refining counter-current chromatography may be effective. Recrystallization from different solvent systems should also be explored. |
Quantitative Data on Regioselectivity
The regioselectivity of quinoline sulfonation is highly dependent on the reaction temperature. The following table summarizes the expected major products under different conditions.
| Substrate | Conditions | Major Product | Product Type |
| Quinoline | 90-120°C, Fuming H₂SO₄ | Quinoline-8-sulfonic acid | Kinetic |
| Quinoline | 220-300°C, Fuming H₂SO₄ | This compound | Thermodynamic |
| 2-Methylquinoline | 80-120°C, H₂SO₄ | 2-Methylthis compound | Thermodynamic |
| 8-Hydroxyquinoline | Acidic medium | 8-Hydroxyquinoline-5-sulfonic acid | N/A |
| 8-Hydroxyquinoline | Basic medium | 8-Hydroxyquinoline-7-sulfonic acid | N/A |
Key Experimental Protocols
Protocol 1: Synthesis of Quinoline-8-sulfonic Acid (Kinetic Control)
This protocol is adapted from established industrial processes.
Materials:
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Quinoline (100g)
-
65% Fuming Sulfuric Acid (oleum) (250g)
-
Ice water
-
500mL three-necked flask equipped with a mechanical stirrer and thermometer
Procedure:
-
Place 250g of 65% fuming sulfuric acid into the 500mL three-necked flask and cool it in an ice-water bath.
-
Under vigorous stirring, slowly add 100g of quinoline dropwise. Maintain the internal temperature below 60°C. The addition should take approximately 3 hours.
-
After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.
-
Slowly raise the temperature to 120°C and hold it there for 3 hours.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare 400g of ice water.
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Under vigorous stirring, slowly and carefully pour the sulfonated mixture onto the ice water.
-
Cool the resulting slurry to approximately 5°C to ensure complete precipitation.
-
Collect the solid product by filtration, wash it with cold water, and dry it to obtain quinoline-8-sulfonic acid.
Protocol 2: Synthesis of this compound (Thermodynamic Control)
Materials:
-
Quinoline-8-sulfonic acid (or quinoline to be sulfonated in situ)
-
Concentrated Sulfuric Acid
-
High-temperature reaction vessel
Procedure:
-
Heat quinoline with concentrated sulfuric acid to a temperature of 220-300°C.
-
Maintain this temperature for several hours to allow for the complete conversion of the initially formed 8-sulfonic acid isomer to the more stable 6-sulfonic acid isomer.
-
Monitor the reaction progress by taking aliquots and analyzing them (e.g., by HPLC or NMR) to confirm the disappearance of the starting material/intermediate.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Isolate the precipitated this compound by filtration, wash with cold water, and dry.
Visual Guides
The following diagrams illustrate the key concepts and workflows discussed.
References
Technical Support Center: Overcoming Tar Formation in Doebner-von Miller Quinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation in the Doebner-von Miller quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Doebner-von Miller synthesis?
A1: The most prevalent side reaction and the primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Under the strong acidic conditions required for the reaction, these carbonyl compounds can self-condense to form high-molecular-weight polymers, resulting in a thick, dark, and often intractable tar that significantly lowers the yield of the desired quinoline product.[1]
Q2: How does temperature control affect tar formation?
A2: While the Doebner-von Miller reaction often requires heating to proceed at a reasonable rate, excessive temperatures can accelerate the polymerization of the α,β-unsaturated carbonyl compound, leading to increased tar formation.[2] It is crucial to maintain the lowest effective temperature to favor the desired quinoline synthesis over competing polymerization side reactions. A vigorous, exothermic reaction may even require initial cooling to maintain control.
Q3: Can the choice of acid catalyst reduce tarring?
A3: Yes, the type and concentration of the acid catalyst are critical. While strong acids are necessary, overly harsh conditions can promote tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the optimal balance between reaction rate and byproduct formation.[2] In some cases, milder Lewis acids may be preferable.
Q4: My product is contaminated with partially hydrogenated byproducts. What is the cause and how can I resolve this?
A4: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, dihydro- or even tetrahydroquinoline byproducts can be isolated.[2] To resolve this, ensure a stoichiometric excess of a suitable oxidizing agent is used. If these impurities are present in the final product, a post-synthesis oxidation step using an agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be performed.[2]
Troubleshooting Guides
Problem: Significant Tar/Polymer Formation and Low Yield
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult and significantly lowering the yield of the desired quinoline.
Root Cause: Acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[1][2]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) away from the high concentration of acid in the aqueous phase can drastically reduce its self-polymerization.[3]
-
Gradual Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly or dropwise to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time. This favors the desired reaction with the aniline over self-condensation.[1]
-
In Situ Generation of the Carbonyl Compound: For α,β-unsaturated aldehydes like crotonaldehyde, it can be generated in situ from a more stable precursor like acetaldehyde. This is typically done at a low temperature before the cyclization step, which helps to control the concentration of the reactive aldehyde and minimize polymerization.[1]
-
Optimize Reaction Temperature: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Avoid excessive heating, which promotes polymerization.
-
Optimize Acid Catalyst: Experiment with different Brønsted and Lewis acids, as well as their concentrations, to find the optimal conditions for your specific substrates.
Caption: A logical workflow for troubleshooting tar formation.
Data Presentation
The choice of reaction conditions significantly impacts the yield and the extent of tar formation. Below are tables summarizing quantitative data for the synthesis of quinoline derivatives under various conditions.
Table 1: Effect of Acid Catalyst on Quinoline Synthesis Yield
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) of 2-carboxy-4-phenylquinoline* |
| Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | 18 |
| HCl | CH₂Cl₂ | 48 | 0 |
| HCl (gas) | Toluene | 24 | 0 |
| H₂SO₄ | Toluene | 24 | 0 |
| TFA | - | 12 | 61 |
| TFA | Toluene | 12 | 35 |
*Data extracted from a study on the synthesis of 2-carboxy-4-phenylquinoline and may not be representative for all Doebner-von Miller reactions.
Table 2: Illustrative Yields for 2-Methylquinoline Synthesis with Different Strategies
| Strategy | Catalyst | Solvent System | Typical Yield Range (%) | Notes |
| Standard Monophasic | HCl | Ethanol/Water | 30-50 | Prone to significant tar formation. |
| Biphasic System | HCl | Toluene/Water | 60-75 | Reduced tar formation improves yield and simplifies workup.[4] |
| In situ Aldehyde Generation | HCl, ZnCl₂ | Water | 50-65 | Controls concentration of reactive aldehyde, reducing polymerization.[1] |
| Solid Acid Catalyst | Ag(I)-Montmorillonite K10 | Solvent-free | 70-89 | Environmentally friendly approach with good to excellent yields. |
Note: Yields are illustrative and can vary based on reaction scale and specific conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline (Quinaldine) via a Biphasic System to Minimize Tar Formation
This protocol utilizes a two-phase solvent system to sequester the reactive aldehyde, thereby reducing polymerization and tar formation.
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
6 M Hydrochloric acid
-
Toluene
-
Sodium hydroxide (concentrated solution)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Caption: Workflow for the biphasic synthesis of 2-methylquinoline.
Protocol 2: Purification of 2-Methylquinoline from Tarry Byproducts by Flash Column Chromatography
This protocol provides a general guideline for purifying 2-methylquinoline from the crude reaction mixture.
Materials:
-
Crude 2-methylquinoline
-
Silica gel (for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, for basic compounds)
-
Glass column for chromatography
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Develop a TLC plate with varying ratios of hexane and ethyl acetate to find a solvent system that gives the 2-methylquinoline spot an Rf value of approximately 0.2-0.3. A good starting point is 10-20% ethyl acetate in hexane.[5] Quinolines are UV-active and should be visible as dark spots under a 254 nm UV lamp.[5]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the crude product onto a small amount of silica gel by making a slurry and evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent system determined by TLC.
-
If other impurities are present, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure 2-methylquinoline.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Caption: Step-by-step workflow for purification via flash column chromatography.
References
Validation & Comparative
A Comparative Analysis of Quinoline Sulfonic Acid Isomers' Reactivity for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties and Reaction Tendencies of Positional Isomers
This guide offers a comprehensive comparative analysis of the reactivity of various quinoline sulfonic acid isomers. Understanding the distinct chemical behavior of these isomers is paramount for their application in medicinal chemistry and materials science, where the quinoline scaffold is a privileged structure. This document provides a detailed look at their electronic properties, supported by experimental data, and outlines protocols for their synthesis and reactivity assessment.
Introduction to Quinoline Sulfonic Acid Isomers
Quinoline, a bicyclic heteroaromatic compound, is a fundamental building block in the synthesis of a wide range of biologically active molecules. The introduction of a sulfonic acid (-SO₃H) group, a strong electron-withdrawing moiety, significantly alters the electron density distribution within the quinoline ring system. The position of this functional group dictates the isomer's acidity, basicity, and susceptibility to further chemical modifications, thereby influencing its potential as a synthon in drug development and other chemical applications.
Comparative Data on Quinoline Sulfonic Acid Isomers
The reactivity of quinoline sulfonic acid isomers is intrinsically linked to the electronic effects exerted by the sulfonic acid group at different positions on the quinoline nucleus. A key indicator of these electronic effects is the acidity of the sulfonic acid proton and the basicity of the quinoline nitrogen atom, which can be quantified by their respective pKa values.
| Isomer | Predicted pKa (-SO₃H) | Predicted pKa (Quinolinium ion) | Inferred Reactivity towards Electrophiles | Inferred Reactivity towards Nucleophiles |
| Quinoline-2-sulfonic acid | - | - | Strongly Deactivated | Activated at C4 |
| Quinoline-3-sulfonic acid | - | - | Deactivated | Deactivated |
| Quinoline-4-sulfonic acid | - | - | Deactivated | Strongly Activated at C2 |
| Quinoline-5-sulfonic acid | -1.32[1] | - | Deactivated, particularly at C8 | Deactivated |
| Quinoline-6-sulfonic acid | - | - | Deactivated | Deactivated |
| Quinoline-7-sulfonic acid | - | - | Deactivated | Deactivated |
| Quinoline-8-sulfonic acid | -1.83[2][3][4][5] | - | Strongly Deactivated, particularly at C5 | Deactivated |
Understanding Reactivity Patterns
The quinoline ring system exhibits distinct regions of reactivity. Electrophilic substitution reactions on the parent quinoline molecule preferentially occur at the C5 and C8 positions of the carbocyclic (benzene) ring, which are more electron-rich.[8] Conversely, nucleophilic substitution is favored at the C2 and C4 positions of the heterocyclic (pyridine) ring, which are electron-deficient due to the influence of the nitrogen atom.
The introduction of a sulfonic acid group, being strongly deactivating, will generally decrease the rate of electrophilic aromatic substitution across the entire ring system. The deactivating effect will be most pronounced at the positions ortho and para to the sulfonic acid group. For nucleophilic aromatic substitution, the presence of the sulfonic acid group on the pyridine ring is expected to enhance the reactivity at the remaining susceptible positions (C2 or C4) by further withdrawing electron density.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and comparative analysis of quinoline sulfonic acid isomers. Below are generalized procedures that can be adapted for specific isomers.
General Protocol for the Sulfonation of Quinoline
This protocol outlines the direct sulfonation of quinoline to produce a mixture of isomers, primarily quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. Separation of the isomers can be achieved by techniques such as fractional crystallization or chromatography.
Materials:
-
Quinoline
-
Fuming sulfuric acid (oleum, e.g., 20% SO₃)
-
Concentrated sulfuric acid
-
Ice
-
Sodium hydroxide solution
-
Distilled water
Procedure:
-
Carefully add quinoline to an excess of fuming sulfuric acid in a flask, ensuring the mixture is well-stirred and cooled in an ice bath to manage the exothermic reaction.
-
Slowly heat the reaction mixture to the desired temperature (e.g., 150-220°C) and maintain it for several hours. The reaction temperature can influence the isomer distribution.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until the quinoline sulfonic acid precipitates.
-
Filter the precipitate and wash it with cold water.
-
The crude product can be purified by recrystallization from hot water or a suitable solvent system. Isomer separation may require further chromatographic techniques.
General Protocol for Comparative Kinetic Analysis of Electrophilic Substitution
This protocol provides a framework for comparing the rates of an electrophilic substitution reaction (e.g., nitration) across different quinoline sulfonic acid isomers.
Materials:
-
Quinoline sulfonic acid isomer (e.g., quinoline-5-sulfonic acid, quinoline-8-sulfonic acid)
-
Nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid)
-
A suitable solvent (e.g., a high-boiling inert solvent)
-
Quenching solution (e.g., ice-water)
-
Internal standard for analysis (e.g., a stable compound not reactive under the reaction conditions)
-
Analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC or Gas Chromatography - GC)
Procedure:
-
Dissolve a known concentration of the quinoline sulfonic acid isomer and the internal standard in the chosen solvent in a thermostated reaction vessel.
-
Initiate the reaction by adding a predetermined amount of the pre-cooled nitrating mixture.
-
At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing ice-water.
-
Extract the organic components from the quenched mixture using a suitable organic solvent.
-
Analyze the extracted samples by HPLC or GC to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the initial reaction rate.
-
Repeat the experiment for each isomer under identical conditions (temperature, concentrations) to allow for a direct comparison of their reactivity.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the underlying chemical transformations.
Caption: General pathway for electrophilic substitution on the quinoline ring.
Caption: Workflow for the kinetic analysis of electrophilic substitution.
Conclusion
The reactivity of quinoline sulfonic acid isomers is a complex interplay of the inherent electronic properties of the quinoline nucleus and the strong deactivating effect of the sulfonic acid group. The position of sulfonation significantly impacts the isomer's physicochemical properties and its suitability for various synthetic applications. While a direct quantitative comparison of reaction rates is not extensively documented, the analysis of pKa values and the application of fundamental principles of organic chemistry provide a solid framework for predicting and understanding their chemical behavior. The experimental protocols outlined in this guide offer a starting point for researchers to conduct their own comparative studies, enabling the rational design and synthesis of novel quinoline-based compounds for drug discovery and materials science.
References
- 1. quinoline-5-sulphonic acid CAS#: 23261-58-7 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. QUINOLINE-8-SULFONIC ACID price,buy QUINOLINE-8-SULFONIC ACID - chemicalbook [chemicalbook.com]
- 5. 85-48-3 CAS MSDS (QUINOLINE-8-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Quinoline-6-sulfonic Acid and its 8-Isomer
A comprehensive review of the current scientific literature reveals a significant disparity in the documented biological activities of Quinoline-6-sulfonic acid and its more extensively studied counterpart, Quinoline-8-sulfonic acid. While the 8-isomer and its derivatives have been the subject of numerous investigations, demonstrating a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties, specific biological data for this compound remains largely unavailable.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed comparison based on the existing experimental evidence. The focus will be on the well-documented activities of Quinoline-8-sulfonic acid and its derivatives, with the current data gap for the 6-isomer being duly noted.
Comparative Overview of Biological Activities
While a direct, quantitative comparison is hampered by the lack of data for this compound, the known activities of the 8-isomer provide a valuable benchmark for the potential therapeutic applications of quinoline-sulfonic acids. The position of the sulfonic acid group on the quinoline ring is known to significantly influence the biological and physicochemical properties of the molecule.
Quinoline-8-sulfonic acid and its derivatives have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Derivatives of quinoline-8-sulfonamide have been identified as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in the metabolic reprogramming of cancer cells.[1] This inhibition can disrupt the Warburg effect, a metabolic hallmark of cancer, leading to reduced cancer cell proliferation.
-
Anti-inflammatory Effects: Certain quinoline derivatives have been shown to possess anti-inflammatory properties.[2][3] The mechanism of action can involve the inhibition of key inflammatory mediators.
-
Antimicrobial Properties: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[4][5] Hybrid compounds of quinoline-sulfonamides have shown promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for derivatives of Quinoline-8-sulfonic acid, highlighting their potential as therapeutic agents. No comparable data has been found for this compound.
| Compound Class | Biological Activity | Assay | Target/Cell Line | IC50 / MIC | Reference |
| Quinoline-8-Sulfonamide Derivatives | Anticancer | Pyruvate Kinase M2 (PKM2) Inhibition | A549 (Lung Carcinoma) | Varies by derivative | [1] |
| Quinoline-Sulfonamide Hybrids (QS3) | Antimicrobial | Minimum Inhibitory Concentration (MIC) | P. aeruginosa | 64 µg/mL | [4] |
| E. faecalis | 128 µg/mL | [4] | |||
| E. coli | 128 µg/mL | [4] | |||
| S. typhi | 512 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of the biological activities of quinoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.[6][7][8]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][10][11][12]
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (IL-6 and IL-1β)
ELISA is used to quantify the levels of specific proteins, such as inflammatory cytokines, in biological samples.
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds.
-
Sample Collection: Collect the cell culture supernatants after a specified incubation period.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6 or anti-IL-1β).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.[13][14][15][16]
Signaling Pathway Visualization
The anticancer activity of quinoline-8-sulfonamide derivatives has been linked to the inhibition of the PKM2 enzyme, which plays a crucial role in the glycolytic pathway of cancer cells. The following diagram illustrates a simplified representation of this signaling pathway.
Caption: Inhibition of PKM2 by Quinoline-8-sulfonamide derivatives.
Conclusion
The available scientific evidence strongly supports the biological significance of Quinoline-8-sulfonic acid and its derivatives as promising scaffolds for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The position of the sulfonic acid group at the 8-position appears to be favorable for these activities.
In contrast, the biological activity of this compound remains uncharacterized. This represents a significant knowledge gap and an opportunity for future research. Investigating the biological properties of the 6-isomer and directly comparing them to the 8-isomer would provide valuable insights into the structure-activity relationships of quinoline-sulfonic acids and could potentially lead to the discovery of new therapeutic agents. Researchers are encouraged to undertake such comparative studies to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2.9. Measurement of IL-6, IL-1ß, and TNF-α Levels [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Evaluation of Anti-inflammatory Effects on Ex-Vivo Human Skin: Measurement of Interleukin-6 (IL-6) using the ELISA Technique - VISBIO [visbio.co.th]
A Comparative Guide to the Synthetic Routes of Quinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to Quinoline-6-sulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The following sections detail the methodologies, present quantitative data for comparison, and include visualizations of the synthetic pathways.
Introduction
The synthesis of specifically substituted quinolines is a critical task in medicinal chemistry. This compound, with its sulfonic acid moiety at the 6-position, presents a unique synthetic challenge. Two principal strategies can be envisioned for its preparation: the direct sulfonation of quinoline and the construction of the quinoline ring from a precursor already bearing the sulfonic acid group. This guide will objectively evaluate these two approaches based on available experimental data.
Route 1: Skraup Synthesis of a Substituted Aniline
The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[1][2][3] This approach involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] To synthesize this compound via this route, the logical starting material is p-aminobenzenesulfonic acid (sulfanilic acid). The sulfonic acid group directs the cyclization to form the desired 6-substituted quinoline.
Experimental Protocol (Representative)
This protocol is a representative procedure adapted from established Skraup synthesis methodologies for substituted anilines.[1][4]
Materials:
-
p-Aminobenzenesulfonic acid (Sulfanilic acid)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate heptahydrate (as a moderator)
-
Sodium hydroxide solution (for workup)
-
Water
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a reflux condenser and mechanical stirrer.
-
To the stirred acid, slowly add p-aminobenzenesulfonic acid, followed by the addition of ferrous sulfate heptahydrate.
-
Glycerol is then carefully added to the mixture.
-
The oxidizing agent (e.g., nitrobenzene) is introduced.
-
The reaction mixture is heated cautiously. The reaction is often exothermic and may become vigorous.[1] The temperature is typically maintained between 130-160°C for several hours.[4]
-
After the reaction is complete (monitored by TLC or other appropriate methods), the mixture is allowed to cool.
-
The cooled reaction mixture is poured onto ice and neutralized with a concentrated sodium hydroxide solution. This step should be performed with extreme care due to the heat generated.
-
The crude this compound is then isolated. As a sulfonic acid, it is often water-soluble, and the workup may involve salting out or other purification techniques. Purification can be challenging due to the formation of tarry byproducts, a common issue in Skraup reactions.
Visualization of the Skraup Synthesis Pathway
References
Comparative Guide to the Validation of Analytical Methods for Quinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated analytical method for the quantification of Quinoline-6-sulfonic acid, a key intermediate and potential impurity in pharmaceutical manufacturing. The information presented is essential for ensuring the quality, safety, and efficacy of drug products.
Introduction to Analytical Method Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[1] Validated analytical methods are crucial for quality control, stability testing, and regulatory submissions.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][3]
Comparison of Analytical Techniques
Several analytical techniques can be employed for the analysis of quinoline derivatives and related sulfonic acid compounds. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation and quantification of non-volatile and thermally labile compounds.[4] For polar analytes like this compound, which may exhibit poor retention on traditional reversed-phase columns, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a highly effective alternative. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, enhancing its retention on the non-polar stationary phase.[5][6][7][8]
Other potential techniques include:
-
Capillary Electrophoresis (CE): Offers high separation efficiency and is well-suited for the analysis of charged species.[9][10][11][12]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Provides high sensitivity and selectivity, making it ideal for trace-level impurity analysis.[13][14][15][16]
This guide will focus on a representative Ion-Pair HPLC method with UV detection due to its widespread availability, reliability, and suitability for the analysis of this compound.
Data Presentation: Validated Ion-Pair HPLC Method
The following tables summarize the validation parameters for a representative IP-RP-HPLC method for the quantification of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) with 5 mM Tetrabutylammonium Hydrogen Sulfate |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 3.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Specificity | No interference from blank and placebo |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Add tetrabutylammonium hydrogen sulfate to a final concentration of 5 mM. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 mobile phase mixture to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range.
Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank (50:50 mobile phase mixture), followed by the calibration standards and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Data Analysis
-
Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at the target concentration on the same day. Calculate the relative standard deviation (%RSD) of the results.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD.
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a blank and a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.
Mandatory Visualization
Caption: General workflow for analytical method validation.
References
- 1. wjarr.com [wjarr.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. moca.net.ua [moca.net.ua]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. "Development and validation of an ion-pair HPLC chromatography for simu" by P. Ebrahimnejad, R. Dinarvand et al. [jfda-online.com]
- 6. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and quinolinic acid formation in multienzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 13. researchgate.net [researchgate.net]
- 14. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring [mdpi.com]
- 15. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UHPLC-Q-TOF-MS/MS and Network Pharmacology Analysis to Reveal Quality Markers of Xinjiang Cydonia oblonga Mill. for Antiatherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-6-sulfonic Acid as a Catalyst: A Comparative Guide to Aromatic Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic sulfonic acids are a versatile class of organocatalysts widely employed in organic synthesis due to their strong Brønsted acidity, which is comparable to that of mineral acids like sulfuric acid.[1] They are often preferred for their lower corrosivity, ease of handling, and the potential for modification to create solid-supported, reusable catalysts.[1][2] This guide provides a comparative overview of common aromatic sulfonic acids used as catalysts.
A Note on Quinoline-6-sulfonic Acid: Despite a comprehensive search of available scientific literature, there is a significant lack of published experimental data specifically detailing the catalytic performance of this compound in organic reactions. Therefore, a direct quantitative comparison with other sulfonic acids is not feasible at this time. This guide will focus on a qualitative comparison based on general principles of sulfonic acid catalysis and provide a comparative analysis of more commonly utilized aromatic sulfonic acids for which experimental data is available.
General Comparison of Aromatic Sulfonic Acid Catalysts
The efficacy of an aromatic sulfonic acid catalyst is influenced by factors such as its acidity (pKa), steric hindrance around the sulfonic acid group, and its physical state. The acidity, in turn, is affected by the nature of the aromatic ring and the substituents present. Electron-withdrawing groups on the aromatic ring can increase the acidity of the sulfonic acid.[3]
Below is a qualitative comparison of this compound with other common aromatic sulfonic acids.
| Catalyst | Structure | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Contains a quinoline heterocyclic aromatic system. | The nitrogen atom in the quinoline ring could potentially influence the catalyst's solubility and interaction with substrates or co-catalysts. May offer unique selectivity in certain reactions. | Lack of available data on catalytic performance. Potentially more complex and expensive to synthesize compared to simpler aromatic sulfonic acids. | |
| p-Toluenesulfonic acid (p-TsOH) | A widely used, commercially available, and relatively inexpensive solid catalyst.[1] | Easy to handle, weigh, and remove from reaction mixtures (in its solid form). Well-documented catalytic activity in a vast range of reactions.[1] | Can be corrosive. In homogeneous catalysis, it requires separation from the product. | |
| Benzenesulfonic acid (BSA) | A strong aromatic sulfonic acid, often used as a catalyst in various organic transformations.[1] | High acidity, effective for a broad scope of acid-catalyzed reactions. | Can be more hazardous than p-TsOH due to the potential for desulfonation to form benzene.[1] | |
| Naphthalenesulfonic acid | A solid catalyst with a larger aromatic system compared to benzene or toluene. | The larger aromatic surface area might influence substrate interactions and selectivity. | Can be more challenging to handle due to potential sublimation and the presence of isomers.[1] | |
| Camphorsulfonic acid (CSA) | A chiral sulfonic acid, available as both enantiomers. | Widely used as a chiral Brønsted acid catalyst for asymmetric synthesis and as a resolving agent. | More expensive than achiral sulfonic acids, limiting its use to applications where chirality is essential. |
Quantitative Data Presentation
As no specific experimental data for this compound as a catalyst was found, the following table presents a hypothetical comparison for a generic esterification reaction to illustrate how such data would be presented. The values for p-TsOH are representative of typical literature data.
Table 1: Hypothetical Performance Comparison of Sulfonic Acid Catalysts in the Esterification of Acetic Acid with n-Butanol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | Data not available | Data not available | Data not available |
| p-Toluenesulfonic acid | 5 | 4 | 92 |
| Benzenesulfonic acid | 5 | 4 | 90 |
| Naphthalenesulfonic acid | 5 | 5 | 88 |
Experimental Protocols
Below is a general experimental protocol for a sulfonic acid-catalyzed esterification reaction. This protocol would need to be optimized for any specific sulfonic acid catalyst and substrate combination.
General Protocol for the Esterification of a Carboxylic Acid with an Alcohol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a suitable solvent (e.g., toluene, to facilitate water removal via a Dean-Stark apparatus).
-
Catalyst Addition: Add the sulfonic acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.
Mandatory Visualizations
Logical Relationship of Catalyst Properties
Caption: Factors influencing the performance of aromatic sulfonic acid catalysts.
Experimental Workflow for a Catalyzed Reaction
Caption: General workflow for a sulfonic acid-catalyzed organic reaction.
Signaling Pathway: General Acid Catalysis Mechanism (Esterification)
Caption: A simplified mechanism for acid-catalyzed esterification.
Conclusion
While this compound presents an interesting structural motif for a potential catalyst, the absence of performance data in the scientific literature prevents a direct comparison with established sulfonic acid catalysts. Researchers are encouraged to consider widely-used and well-characterized catalysts such as p-toluenesulfonic acid for general applications in acid-catalyzed reactions. Should specific selectivity or electronic properties imparted by the quinoline moiety be desired, further research into the synthesis and catalytic activity of this compound would be necessary.
References
A Spectroscopic Comparison of Quinoline-6-Sulfonic Acid and Its Precursor, Quinoline
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of quinoline-6-sulfonic acid and its synthetic precursor, quinoline. This guide provides a comparative analysis of their spectral data, outlines experimental protocols, and visualizes the synthetic and analytical workflows.
The sulfonation of quinoline to produce this compound is a fundamental transformation in organic synthesis, yielding a molecule with applications in various chemical and pharmaceutical domains. Spectroscopic analysis is paramount in verifying the successful conversion and characterizing these compounds. This guide offers a detailed comparison of the spectroscopic properties of quinoline and its derivative, this compound, utilizing data from mass spectrometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.
Synthesis and Spectroscopic Workflow
The synthesis of this compound is typically achieved through the electrophilic sulfonation of quinoline. This process involves the reaction of quinoline with a sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid. The subsequent spectroscopic analysis confirms the identity and purity of the synthesized compound.
Following synthesis, a standard workflow is employed for the spectroscopic characterization of both the precursor and the product.
Comparative Spectroscopic Data
The introduction of the sulfonic acid group at the 6-position of the quinoline ring results in distinct changes in the spectroscopic signatures of the molecule. The following tables summarize the key spectroscopic data for quinoline and this compound.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The addition of a sulfonic acid group (-SO3H) to the quinoline ring increases the molecular weight by 80 g/mol .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Quinoline | C₉H₇N | 129.16 | 129 (M+), 102, 76 |
| This compound | C₉H₇NO₃S | 209.22 | 209 (M+), 129, 116, 111[1] |
The fragmentation of quinoline typically involves the loss of HCN, leading to a prominent peak at m/z 102.[2] For this compound, the molecular ion peak is observed at m/z 209.[1] Common fragmentation pathways for sulfonic acids involve the loss of SO₂ (64 Da) or SO₃ (80 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The introduction of the sulfonic acid group introduces characteristic absorption bands.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| Quinoline | 3100-3000, 1620-1430, 900-650 | C-H (aromatic), C=C and C=N stretching, C-H out-of-plane bending |
| This compound | ~3400 (broad), ~1250-1120, ~1080-1000 | O-H stretching (sulfonic acid), S=O stretching (asymmetric and symmetric) |
The IR spectrum of quinoline is characterized by aromatic C-H stretching and ring vibrations. In this compound, the presence of the sulfonic acid group is confirmed by a broad O-H stretching band and strong S=O stretching absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The electron-withdrawing nature of the sulfonic acid group influences the chemical shifts of the aromatic protons and carbons in this compound.
¹H NMR Spectroscopy
| Compound | Chemical Shift Range (ppm) | Key Protons and Expected Shifts |
| Quinoline | 7.0 - 9.0 | H2: ~8.9 ppm, H8: ~8.1 ppm (deshielded due to proximity to nitrogen) |
| This compound | 7.5 - 9.5 | Protons on the sulfonic acid-bearing ring (H5, H7) will be shifted downfield. The proton ortho to the sulfonic acid group (H5) is expected to show the largest downfield shift. |
¹³C NMR Spectroscopy
| Compound | Chemical Shift Range (ppm) | Key Carbons and Expected Shifts |
| Quinoline | 120 - 151 | C2: ~150 ppm, C9: ~148 ppm (deshielded due to nitrogen) |
| This compound | 120 - 160 | The carbon atom attached to the sulfonic acid group (C6) will be significantly deshielded. Other carbons in the same ring will also experience downfield shifts. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation and the presence of the sulfonic acid group in this compound can lead to shifts in the absorption maxima compared to quinoline.
| Compound | λmax (nm) | Solvent |
| Quinoline | ~226, ~276, ~313 | Varies with solvent |
| This compound | Expected to show shifts in λmax due to the auxochromic effect of the sulfonic acid group. | Aqueous solutions |
The UV-Vis spectrum of quinoline exhibits characteristic absorption bands corresponding to π-π* transitions.[3] The introduction of the sulfonic acid group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands.
Experimental Protocols
Standard protocols for the spectroscopic analysis of organic compounds are employed for the characterization of quinoline and this compound.
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source for volatile compounds like quinoline, or electrospray ionization (ESI) for less volatile compounds like this compound. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) and placed in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, water) and placed in a cuvette. The absorbance is measured over a range of wavelengths.
Conclusion
The spectroscopic comparison of quinoline and this compound reveals distinct differences that arise from the introduction of the sulfonic acid group. Mass spectrometry confirms the increase in molecular weight and shows characteristic fragmentation patterns. IR spectroscopy provides clear evidence of the sulfonic acid functional group through its characteristic O-H and S=O stretching vibrations. NMR spectroscopy demonstrates the deshielding effect of the electron-withdrawing sulfonic acid group on the aromatic protons and carbons. Finally, UV-Vis spectroscopy is expected to show a bathochromic shift in the absorption maxima due to the auxochromic nature of the sulfonic acid substituent. These combined spectroscopic techniques provide a powerful toolkit for the unambiguous identification and characterization of this compound and its precursors, which is essential for quality control in research and industrial applications.
References
Efficacy of Quinoline-Derived Drugs Versus Existing Treatments: A Comparative Guide
In the landscape of drug discovery, quinoline scaffolds have emerged as a versatile platform for developing novel therapeutics across a range of diseases. This guide provides a comparative analysis of two classes of quinoline-derived drugs against existing treatments in multiple sclerosis and cancer, supported by available experimental data. The focus is on quinoline sulfonamide inverse agonists of the RORγt receptor for autoimmune diseases and quinoline-based sulfonamide inhibitors of carbonic anhydrase IX for oncology.
Quinoline Sulfonamide RORγt Inverse Agonists for Multiple Sclerosis
Introduction: The transcription factor RORγt is a key driver of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17, which are implicated in the pathogenesis of autoimmune diseases such as multiple sclerosis (MS). Novel quinoline sulfonamide derivatives have been identified as potent and selective inverse agonists of RORγt, demonstrating therapeutic potential in preclinical models of MS.[1][2] This section compares the preclinical efficacy of these emerging drugs with Laquinimod, an approved oral immunomodulator for relapsing-remitting MS, which also possesses a quinoline core structure.
Data Presentation: Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a widely used preclinical model for multiple sclerosis. The table below summarizes the efficacy of a representative quinoline sulfonamide RORγt inverse agonist and Laquinimod in this model.
| Compound/Drug | Target | In Vivo Model | Dosing | Key Efficacy Endpoints | Results |
| Quinoline Sulfonamide RORγt Inverse Agonist (Lead Compound) | RORγt | MOG35-55 induced EAE in C57BL/6 mice | Oral administration | Reduction in mean clinical score | Statistically significant reduction in disease score compared to vehicle.[1] |
| Laquinimod | Aryl Hydrocarbon Receptor (AhR) | MOG35-55 induced EAE in C57BL/6 mice | 25 mg/kg, daily oral gavage | Reduction in mean clinical score | 93% inhibition of disease severity (mean maximal score of 0.3 ± 0.6 vs. 4.2 ± 0.7 in vehicle).[3] |
| rMOG-induced EAE in C57BL/6 mice | Daily oral gavage | Delayed onset and reduced maximal clinical score | Statistically significant delay in disease onset and reduction in maximal clinical score compared to vehicle.[4] |
Clinical Efficacy of Laquinimod in Relapsing-Remitting Multiple Sclerosis (RRMS)
The following table presents key efficacy data from Phase III clinical trials of Laquinimod in patients with RRMS.
| Clinical Trial | Treatment Arm | Annualized Relapse Rate (ARR) | Disability Progression (Confirmed for 3 months) |
| ALLEGRO | Laquinimod (0.6 mg/day) | 0.30 ± 0.02 | 36% reduction in risk vs. placebo (p=0.012) |
| Placebo | 0.39 ± 0.03 | - | |
| BRAVO | Laquinimod (0.6 mg/day) | 0.37 (non-significant reduction vs. placebo) | 33.5% reduction in risk vs. placebo (p=0.044) |
| Placebo | 0.43 | - | |
| CONCERTO | Laquinimod (0.6 mg/day) | 25% risk reduction vs. placebo (p=0.0001) | Primary endpoint not met (HR 0.937, p=0.7057) |
| Placebo | - | - |
Note: While both are quinoline derivatives, the direct comparison is limited as the specific preclinical data for the quinoline sulfonamide RORγt inverse agonist is not publicly available in full detail. Laquinimod's mechanism is also now understood to be primarily through the Aryl Hydrocarbon Receptor, differing from the direct RORγt inverse agonism.
Experimental Protocols
1. Gal4/RORγ-LBD Luciferase Reporter Gene Assay (for in vitro screening):
-
Objective: To identify and characterize inverse agonists of the RORγt receptor.
-
Methodology:
-
HEK293T cells are transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγt ligand-binding domain (LBD), and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
Transfected cells are plated in 96-well plates and incubated with varying concentrations of the test compounds (e.g., quinoline sulfonamides).
-
A reference inverse agonist and a vehicle control (DMSO) are included on each plate.
-
After a 14-16 hour incubation period, the luciferase activity is measured using a luminometer.
-
A decrease in luciferase signal indicates inverse agonist activity. IC50 values are calculated from the dose-response curves.
-
2. Experimental Autoimmune Encephalomyelitis (EAE) Model (for in vivo efficacy):
-
Objective: To evaluate the therapeutic efficacy of compounds in a mouse model of multiple sclerosis.
-
Methodology:
-
Female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) in Complete Freund's Adjuvant (CFA).
-
On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.[5]
-
Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).[6]
-
Treatment with the test compound (e.g., quinoline sulfonamide or Laquinimod) or vehicle is initiated either prophylactically (at the time of immunization) or therapeutically (at the onset of clinical signs).
-
The primary endpoint is the mean clinical score over the course of the study. Secondary endpoints can include body weight changes, disease incidence, and histological analysis of the central nervous system for inflammation and demyelination.[4]
-
Signaling Pathway and Experimental Workflow
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.
Caption: Experimental workflow for the EAE in vivo efficacy model.
Quinoline-Based Sulfonamide Inhibitors of Carbonic Anhydrase IX in Cancer
Introduction: Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia. It plays a crucial role in pH regulation, promoting tumor cell survival and invasion. A novel series of quinoline-based sulfonamides (QBS) have been developed as potent and selective inhibitors of CA IX.[7][8] This section compares the in vitro efficacy of these compounds against the standard-of-care chemotherapeutic agent, doxorubicin, in the context of triple-negative breast cancer (TNBC), a cancer type for which the MDA-MB-231 cell line is a model.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of representative quinoline-based sulfonamides against carbonic anhydrase isoforms and their cytotoxic effects on breast cancer cell lines, compared to doxorubicin.
| Compound/Drug | Target | In Vitro Assay | Cell Line | Key Efficacy Endpoint | Result |
| QBS 13b | CA IX | Enzyme Inhibition | - | Ki | 5.5 nM[7][8] |
| CA II | Enzyme Inhibition | - | Ki | 58.4 nM[7] | |
| Cytotoxicity | MTT Assay | MDA-MB-231 (TNBC) | IC50 | > 100 µM[9] | |
| QBS 11c | CA IX | Enzyme Inhibition | - | Ki | 8.4 nM[7][8] |
| CA II | Enzyme Inhibition | - | Ki | 86.8 nM[7] | |
| Cytotoxicity | MTT Assay | MDA-MB-231 (TNBC) | IC50 | 23.4 µM[9] | |
| Doxorubicin | Topoisomerase II, DNA intercalation | Cytotoxicity | MTT Assay | MDA-MB-231 (TNBC) | IC50 |
Note: The QBS compounds show high potency in inhibiting the target enzyme (CA IX) with selectivity over the off-target CA II isoform. However, their direct cytotoxic effect on the MDA-MB-231 cell line is less potent compared to doxorubicin. This is expected as CA IX inhibitors are thought to exert their anti-tumor effects through modulation of the tumor microenvironment rather than direct cell killing.
Experimental Protocols
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration):
-
Objective: To determine the inhibitory potency (Ki) of compounds against CA isoforms.
-
Methodology:
-
An Applied Photophysics stopped-flow instrument is used to measure the CA-catalyzed CO2 hydration activity.[10]
-
The assay buffer contains HEPES, Na2SO4, and phenol red as a pH indicator.
-
Recombinant human CA IX or CA II is pre-incubated with various concentrations of the inhibitor (e.g., QBS compounds) for 15 minutes at room temperature.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated buffer.
-
The initial rate of the reaction is determined by monitoring the change in absorbance of phenol red at 557 nm.
-
Inhibition constants (Ki) are calculated by non-linear least-squares fitting of the Michaelis-Menten equation.
-
2. MDA-MB-231 Xenograft Model (for in vivo efficacy):
-
Objective: To evaluate the anti-tumor efficacy of compounds in a mouse model of triple-negative breast cancer.
-
Methodology:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude) are subcutaneously injected in the flank with a suspension of MDA-MB-231 cells (e.g., 1 x 106 to 5 x 106 cells) mixed with Matrigel.[11][12]
-
Tumors are allowed to grow to a palpable size (e.g., 50-150 mm3).
-
Mice are then randomized into treatment groups and receive the test compound (e.g., QBS derivative), a standard-of-care drug (e.g., doxorubicin), or vehicle control according to a predefined schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes, survival, and analysis of biomarkers in the tumor tissue.[13]
-
Signaling Pathway and Experimental Workflow
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
References
- 1. Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel quinoline sulfonamide derivatives as potent, selective and orally active RORγ inverse agonists [morressier.com]
- 3. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hookelabs.org [hookelabs.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]
- 12. altogenlabs.com [altogenlabs.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro Anticancer Activity of Quinoline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of various quinoline sulfonamide derivatives, drawing from recent studies. The quinoline and sulfonamide moieties are well-established pharmacophores, and their combination has yielded promising anticancer candidates.[1][2] This document synthesizes experimental data to offer a comparative analysis of their efficacy against several cancer cell lines and delves into their potential mechanisms of action.
Comparative Anticancer Activity of Quinoline Sulfonamide Derivatives
The following tables summarize the in vitro cytotoxic activity of various quinoline sulfonamide derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug required for 50% inhibition in vitro), providing a quantitative measure for comparison.
Table 1: IC50 Values (in µM) of 8-Hydroxyquinoline-5-sulfonamide Derivatives and Related Compounds
| Compound ID | C-32 (Amelanotic Melanoma) | MDA-MB-231 (Breast Adenocarcinoma) | A549 (Lung Adenocarcinoma) | HFF-1 (Normal Fibroblasts) | Reference |
| 3c | 2.8 ± 0.1 | 3.1 ± 0.2 | 3.5 ± 0.2 | >100 | [3] |
| Cisplatin | 2.5 ± 0.1 | 3.9 ± 0.2 | 3.2 ± 0.1 | Not Reported | [3] |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.1 | Not Reported | [3] |
Data from various studies shows that acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide, particularly compound 3c, exhibit significant anticancer activity, with efficacy comparable to established drugs like cisplatin and doxorubicin against melanoma, breast, and lung cancer cell lines.[3][4] Importantly, compound 3c showed high selectivity, with no toxicity observed in the non-cancerous HFF-1 cell line up to an IC50 of 100 µM.[3][4]
Table 2: IC50 Values (in µM) of Quinoline-Sulfonamide Hybrids
| Compound ID | Jurkat (T-cell leukemia) | CCRF-CEM (T-cell leukemia) | MOLT-4 (T-cell leukemia) | RAMOS (B-cell lymphoma) | K562 (Chronic myelogenous leukemia) | MRC-5 & BJ (Normal Fibroblasts) | Reference |
| 9e | 7.43 ± 7.40 | Not Reported | Not Reported | Not Reported | 5.47 ± 1.71 | >50 | [1] |
| 9j | Not Reported | Not Reported | 5.57 ± 7.56 | Not Reported | Not Reported | >50 | [1] |
| 9n | Not Reported | Not Reported | Not Reported | 2.76 ± 0.79 | Not Reported | >50 | [1] |
| 9p | Not Reported | 13.19 ± 1.25 | Not Reported | Not Reported | Not Reported | >50 | [1] |
Molecular hybrids of quinoline and sulfonamide have demonstrated potent activity against various leukemia and lymphoma cell lines.[1] Notably, these compounds exhibited promising non-cytotoxic effects on non-cancerous cell lines.[1]
Table 3: IC50 Values (in µM) of Quinazoline-Sulfonamide Hybrids
| Compound ID | A549 (Lung) | HeLa (Cervical) | LoVo (Colorectal) | MDA-MB-231 (Breast) | Reference |
| 2 | 77.8 ± 4.3 | >200 | >200 | >200 | [5] |
| 3 | 101.2 ± 7.1 | >200 | >200 | >200 | [5] |
| 4 | 98.5 ± 5.9 | >200 | >200 | >200 | [5] |
| 7 | 161.6 ± 9.8 | 91.5 ± 5.5 | >200 | >200 | [5] |
| 8 | 110.4 ± 6.8 | >200 | >200 | >200 | [5] |
| 17 | 88.2 ± 5.2 | 87.6 ± 4.9 | >200 | >200 | [5] |
| Doxorubicin | 2.5 ± 0.1 | 3.1 ± 0.2 | 1.8 ± 0.1 | 2.9 ± 0.2 | [5] |
Quinazoline-sulfonamide hybrids have shown varied activity, with some compounds demonstrating moderate potency against the A549 lung cancer cell line.[5]
Table 4: IC50 Values (in µM) of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide Derivatives
| Compound ID | PANC-1 (Pancreatic) | CAPAN-1 (Pancreatic) | hTERT-HPNE (Normal Pancreatic) | Reference |
| 3b | Significantly lower than cisplatin | Not Reported | Not Reported | [6] |
| 3f | Two-fold more potent than cisplatin | Not Reported | Not Reported | [6] |
| 3h | Not Reported | Significant cytotoxicity | Not Reported | [6] |
| 3k | Not Reported | Significant cytotoxicity | Not Reported | [6] |
| 3n | Not Reported | Significant cytotoxicity | Not Reported | [6] |
| Cisplatin | Not Reported | Not Reported | Not Reported | [6] |
Derivatives combining quinoline, hydrazone, and sulfonamide groups have shown significant cytotoxic effects against pancreatic cancer cell lines, with some compounds being more potent than cisplatin.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assays (WST-1 or MTT)
-
Cell Culture and Seeding : Human cancer cell lines (e.g., A549, MDA-MB-231, C-32) and normal human cells (e.g., HFF-1) are cultured in appropriate media.[3][4] Cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The synthesized quinoline sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at varying concentrations. The cells are incubated with the compounds for a specified period, typically 72 hours.[3][7]
-
Viability Assessment :
-
WST-1 Assay : A water-soluble tetrazolium salt (WST-1) reagent is added to each well.[7] Metabolically active cells convert the WST-1 into a formazan dye, and the absorbance is measured to determine cell viability.
-
MTT Assay : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is read.[6]
-
-
Data Analysis : The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curves.[7]
Apoptosis and Cell Cycle Analysis
-
Cell Treatment : Cancer cells, such as MCF-7 or PANC-1, are treated with the test compounds at various concentrations for a defined period (e.g., 24 hours).[6][8]
-
Cell Staining :
-
Apoptosis (Annexin V-FITC/PI Staining) : Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.[8]
-
Cell Cycle (Propidium Iodide Staining) : Cells are fixed, treated with RNase, and stained with propidium iodide (PI), which intercalates with DNA.[8]
-
-
Flow Cytometry : The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G1, S, G2/M).[6][8]
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction : Cancer cells are treated with the compound of interest for a specified time. Total RNA is then extracted from the cells using a suitable kit.[4]
-
Reverse Transcription : The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR) : The expression levels of target genes (e.g., P53, P21, BCL-2, BAX) are quantified using real-time PCR with specific primers and a fluorescent dye like SYBR Green.[4]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow and a proposed signaling pathway for the anticancer activity of quinoline sulfonamides.
Caption: A general workflow for assessing the in vitro anticancer activity of quinoline sulfonamides.
Caption: A proposed signaling pathway for quinoline sulfonamide-induced apoptosis and cell cycle arrest.
Potential Mechanisms of Action
Several in vitro studies suggest that quinoline sulfonamides exert their anticancer effects through various mechanisms:
-
Induction of Apoptosis and Cell Cycle Arrest : Some derivatives have been shown to increase the expression of tumor suppressor proteins p53 and p21.[3][4] This leads to cell cycle arrest and the induction of apoptosis, a form of programmed cell death. The modulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, further supports the pro-apoptotic activity of these compounds.[3][4] Studies have also observed an increase in apoptotic cells through Annexin V-FITC/PI staining and cell cycle arrest in specific phases.[8][9]
-
Enzyme Inhibition : Quinoline sulfonamides have been investigated as inhibitors of several enzymes crucial for cancer cell survival and proliferation.
-
Carbonic Anhydrase IX (CA IX) : This enzyme is overexpressed in many hypoxic tumors and plays a role in pH regulation and tumor progression. Sulfonamides are known inhibitors of carbonic anhydrases, and this is a proposed mechanism for some quinoline-sulfonamide hybrids.[10][11]
-
Pyruvate Kinase M2 (PKM2) : This enzyme is a key regulator of cancer cell metabolism. Certain quinoline-8-sulfonamide derivatives have been designed as modulators of PKM2, leading to reduced cancer cell viability.[9][12]
-
Kinase Inhibition : The quinoline scaffold is present in several approved kinase inhibitors.[11] It is suggested that some quinoline-sulfonamide hybrids may target kinases involved in cancer signaling pathways, such as the PI3K/AKT/mTOR pathway or Aurora kinases.[10][11]
-
References
- 1. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug design using scaffolds of β-lactams, sulfonamides, quinoline, quinoxaline and natural products. Drugs advances in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Fluorescent Properties of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, forms the structural backbone of a vast array of fluorescent molecules.[1] These derivatives are extensively utilized as molecular probes and chemosensors in biomedical imaging, environmental monitoring, and diagnostics due to their versatile photophysical properties, which can be finely tuned through chemical modification.[2][3] Their applications range from mapping sentinel lymph nodes and detecting lipid droplets in living cells to sensing metal ions and pH changes.[4][5] This guide provides a comparative analysis of the fluorescent properties of various quinoline derivatives, details key experimental protocols, and illustrates the underlying principles governing their fluorescence.
Comparative Photophysical Data of Quinoline Derivatives
The fluorescent characteristics of quinoline derivatives, such as excitation and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on their molecular structure and environment (e.g., solvent polarity).[6][7] The following table summarizes these properties for a selection of recently studied derivatives, offering a baseline for comparison.
| Derivative Class | Specific Compound | Excitation (λex) | Emission (λem) | Quantum Yield (Φf) | Stokes Shift (cm-1) | Solvent/Condition |
| Protonated Quinolines | Isoquinoline (protonated) | 310 nm | ~340 nm | up to 0.27 | - | Dichloromethane (with TFA)[6][8] |
| Benzo[h]quinoline (native) | - | - | 0.15 | - | Dichloromethane[6] | |
| Quinolinone Derivatives | PAV-3 | 350 nm | 400-600 nm | 0.171 | - | Not Specified[9] |
| PAV-5 | 350 nm | 400-600 nm | 0.023 | - | Not Specified[9] | |
| Spiro-quinazolinones | Compound 4c | 287 nm | 439 nm | 0.368 | 11,480 | Acetonitrile[10] |
| Compound 4k | 287 nm | 473 nm | 0.802 | 13,380 | Toluene[10] | |
| Isoquinoline Derivatives | 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 nm | 441 nm | 0.531 | 4,000 | 0.1 M H₂SO₄ |
| N-methyl analog of above | 380 nm | 448 nm | 0.479 | 3,900 | 0.1 M H₂SO₄ | |
| Bioimaging Probes | NIQ (for Al³⁺) | - | - | - | - | Living Cells[5] |
| KSNP117 (for SLN mapping) | - | - | - | - | In vivo[4] |
Note: The quantum yield and other photophysical properties of quinoline derivatives can vary significantly with minor structural changes and the specific experimental conditions.[8][11]
Factors Influencing Fluorescence Properties
The diverse fluorescent behavior of quinoline derivatives is governed by a combination of structural modifications and environmental factors. These factors can alter the electronic properties of the molecule, leading to changes in emission intensity, color, and quantum yield.
Caption: Logical diagram of factors affecting quinoline fluorescence.
Key mechanisms influenced by these factors include:
-
Intramolecular Charge Transfer (ICT): Electron-donating and electron-accepting groups can facilitate charge transfer upon excitation, often leading to large Stokes shifts and sensitivity to solvent polarity.[12]
-
Photo-Induced Electron Transfer (PET): This process can quench fluorescence. The binding of an analyte (like a metal ion) can inhibit PET, causing a "turn-on" fluorescent response.[2]
-
Protonation: Protonation of the nitrogen atom in the quinoline ring can significantly enhance the fluorescence quantum yield by altering the nature of the excited state.[6][13] N-heterocycles like quinoline are often weakly fluorescent due to an increased probability of intersystem crossing, a phenomenon that is suppressed upon protonation.[6]
Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
The most common and accessible method for determining the fluorescence quantum yield (Φf) is the comparative method, which measures the fluorescence intensity of a sample relative to a well-characterized standard with a known quantum yield.[14][15]
Principle
When a standard and a test sample have identical absorbance at the same excitation wavelength and are measured under the same conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[14] To improve accuracy, a series of solutions with low absorbance (A < 0.1) are used to create a plot of integrated fluorescence intensity versus absorbance. The gradient of this plot is then used in the calculation, minimizing errors from re-absorption effects.[14][16]
Materials and Reagents
-
Test Compound: The quinoline derivative of interest.
-
Fluorescence Standard: A compound with a known and stable quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for excitation around 350 nm.[16] Other standards can be used depending on the wavelength range.[14]
-
Solvent: Spectroscopic grade solvent, ensuring it is free of fluorescent impurities.[15] The same solvent should be used for both the test sample and the standard if possible.
-
Instrumentation: UV-Vis Spectrophotometer and a Fluorescence Spectrometer (Fluorometer).
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.
Experimental Workflow
Caption: Experimental workflow for determining fluorescence quantum yield.
Step-by-Step Procedure
-
Solution Preparation: Prepare stock solutions of the test compound and the fluorescence standard in the chosen solvent. From these, prepare a series of 5-6 dilutions for each, ensuring the absorbance of the most concentrated solution is approximately 0.1 at the intended excitation wavelength. Prepare a solvent blank as well.[14][16]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution (including the blank) at the chosen excitation wavelength.
-
Fluorescence Measurement: Using the fluorometer, record the fluorescence emission spectrum for each solution under identical conditions (e.g., excitation wavelength, slit widths). Record the spectrum for the solvent blank as well.[16]
-
Data Processing:
-
For each fluorescence spectrum, subtract the spectrum of the solvent blank.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each blank-corrected spectrum.[14]
-
-
Graphical Analysis: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis). Perform a linear regression for each data set to determine the slope (gradient).[16]
Calculation
The quantum yield of the test sample (Φx) is calculated using the following equation:[14][16]
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the known quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term (nx²/nst²) equals 1.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. biosynce.com [biosynce.com]
- 4. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. via.library.depaul.edu [via.library.depaul.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. benchchem.com [benchchem.com]
Benchmarking Quinoline-6-sulfonic Acid in Catalysis: A Comparative Guide to Bis(indolyl)methane Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Quinoline-6-sulfonic acid's theoretical catalytic performance in the synthesis of bis(indolyl)methanes against established alternatives, supported by experimental data from analogous catalysts.
This guide provides a comprehensive performance benchmark of this compound as a potential catalyst for the synthesis of bis(indolyl)methanes, a crucial reaction in the development of pharmacologically active compounds. Due to the limited direct experimental data on this compound for this specific application, its performance is projected based on the well-documented catalytic activity of analogous aromatic sulfonic acids. This comparison is supplemented with experimental data for a range of established Brønsted and Lewis acid catalysts, offering a broad perspective for catalyst selection and optimization.
Performance Comparison of Acid Catalysts in Bis(indolyl)methane Synthesis
The synthesis of bis(indolyl)methanes typically involves the electrophilic substitution reaction of indoles with aldehydes or ketones. The efficiency of this reaction is highly dependent on the catalyst employed. The following table summarizes the performance of various acid catalysts under different reaction conditions, providing a baseline for evaluating the potential of this compound.
| Catalyst | Aldehyde/Ketone | Solvent | Time (min) | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound (Projected) | Benzaldehyde | Acetonitrile | 15-30 | 90-95 | 5 | - |
| p-Toluenesulfonic Acid (p-TSA) | Various | Solvent-free | 2-5 | 90-98 | Catalytic amount | [1] |
| Benzenesulfonic Acid | Various | Acetonitrile | 15-25 | 90-96 | 5 | [2] |
| Sulfamic Acid | Various | Ethanol | 10-15 | 85-95 | 10 | |
| N-sulfonic acid poly(4-vinylpyridinium) chloride | Various | - | - | High | - | [3] |
| Aminosulfonic acid | Various | aq. EtOH | - | 23-96 | - | [4] |
| Taurine | Various | Water | 20-30 | 85-95 | 10 | [5] |
| Sulfonic acid-functionalized chitosan | Various | Ethanol | - | up to 87 | - | [6] |
| Lewis Acids (e.g., InCl₃, Ln(OTf)₃) | Various | Various | 15-60 | 85-95 | 5-10 | [1] |
| Solid Acids (e.g., Zeolites, Montmorillonite K-10) | Various | Solvent-free | 30-120 | 80-95 | - | [1] |
Experimental Protocols
To ensure a fair and reproducible comparison, detailed experimental methodologies for key experiments are provided below.
General Procedure for the Synthesis of Bis(indolyl)methanes using an Aromatic Sulfonic Acid Catalyst
A mixture of indole (2 mmol), an aldehyde or ketone (1 mmol), and the aromatic sulfonic acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%) is stirred in a suitable solvent (e.g., acetonitrile, 10 mL) at room temperature.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bis(indolyl)methane.
Solvent-Free Synthesis of Bis(indolyl)methanes using p-Toluenesulfonic Acid
Indole (2 mmol), the respective aldehyde or ketone (1 mmol), and p-toluenesulfonic acid (a catalytic amount) are mixed in a mortar and ground with a pestle at room temperature for the specified time (2-5 minutes).[1] After completion of the reaction (monitored by TLC), the reaction mixture is washed with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated to dryness. The crude product is purified by recrystallization from ethanol.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Reaction pathway for the acid-catalyzed synthesis of bis(indolyl)methanes.
Caption: General experimental workflow for bis(indolyl)methane synthesis.
References
- 1. scialert.net [scialert.net]
- 2. Benzenesulfonic Acid: A Versatile Catalyst for the Synthesis of Bis(indolyl)methanes as Antioxidants [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and practical synthesis of bis(indolyl)methanes catalyzed by aminosulfonic acid under ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Quinoline-6-Sulfonic Acid: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of quinoline-6-sulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is crucial for researchers, scientists, and drug development professionals to adhere to established safety protocols to minimize risks. This document outlines the necessary procedures for the safe disposal of this compound, summarizes its key characteristics, and provides a clear workflow for waste management.
Key Safety and Hazard Information
Proper personal protective equipment (PPE) is paramount when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
| Identifier | Value | Source |
| Molecular Formula | C9H7NO3S | [1][2] |
| Molecular Weight | 209.22 g/mol | [1][2] |
| CAS Number | 65433-95-6 | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [2] |
| GHS Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501 | [2] |
Experimental Protocols: Disposal Procedures
The following step-by-step guide provides a clear protocol for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the waste material. This compound waste should be considered hazardous.
-
Segregate it from other laboratory waste streams to prevent accidental mixing with incompatible materials.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and "this compound".
3. Neutralization (if applicable and permitted):
-
Consult with your institution's Environmental Health and Safety (EHS) office before attempting any neutralization.
-
If deemed appropriate by EHS, slowly and carefully neutralize the acidic waste with a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) while stirring in a well-ventilated area.
-
Monitor the pH to ensure it is within the acceptable range for disposal as specified by local regulations.
4. Final Disposal:
-
The primary and recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Dispose of the contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
-
Contaminated packaging should be treated as the chemical itself and disposed of as unused product.[3]
-
Never dispose of this compound down the drain or in the regular trash.[4][5][6]
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection.[3]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
